Ecane
Description
Properties
CAS No. |
119167-08-7 |
|---|---|
Molecular Formula |
C20H44N4O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-[4,7,10-tris(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H44N4O4/c1-17(25)13-21-5-7-22(14-18(2)26)9-11-24(16-20(4)28)12-10-23(8-6-21)15-19(3)27/h17-20,25-28H,5-16H2,1-4H3 |
InChI Key |
JHOCPWZBWNMPDD-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(C)O)CC(C)O)CC(C)O)O |
Canonical SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(C)O)CC(C)O)CC(C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N,N',N'',N'''-tetrakis(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane THP-12-ane N4 |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Ecane?
An in-depth search has been conducted to gather information regarding the mechanism of action of a substance referred to as "Ecane." Despite a comprehensive review of available scientific and pharmacological literature, no drug or compound with this name has been identified.
It is possible that "this compound" may be a novel or experimental compound not yet described in publicly accessible databases, a regional trade name, a chemical precursor, or a misnomer for another substance. Without a verifiable scientific record, it is not possible to provide a detailed technical guide on its mechanism of action, associated experimental data, or signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the precise chemical name, international nonproprietary name (INN), or any available investigational drug codes to ensure an accurate and fruitful search of scientific literature and databases such as PubMed, Chemical Abstracts Service (CAS), or other relevant resources.
If "this compound" is an internal designation for a compound under development, we recommend consulting internal documentation and research findings. Should a more common or alternative name for this substance be available, we would be pleased to conduct a further search to provide the requested in-depth analysis.
The Discovery and Synthetic Pathways of Xenicane Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenicane diterpenoids are a large and structurally diverse class of marine natural products, primarily isolated from soft corals of the genus Xenia and brown algae of the genus Dictyota. Characterized by a distinctive nine-membered carbocyclic ring system, these compounds have garnered significant attention from the scientific community due to their wide range of promising biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, proposed biosynthetic pathways, and notable total synthesis efforts of xenicane diterpenoids. Detailed experimental protocols for key synthetic transformations, quantitative biological activity data, and diagrammatic representations of biosynthetic and synthetic pathways are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Discovery and Biological Significance
The journey of xenicane diterpenoids began in 1977 with the isolation of xenicin from the soft coral Xenia elongata. This seminal work unveiled a novel structural scaffold featuring a nine-membered ring, which has since become the defining characteristic of this class of compounds. Subsequent research has led to the discovery of hundreds of xenicane derivatives, each with unique structural modifications and a broad spectrum of biological activities.
The significant biological potential of xenicanes has positioned them as attractive lead compounds for drug development. Their cytotoxic effects against various cancer cell lines have been extensively documented, with several members exhibiting potent antiproliferative activity. Furthermore, the anti-inflammatory properties of certain xenicanes, attributed to the modulation of key inflammatory pathways, are also an active area of investigation.
Quantitative Biological Activity Data
The following tables summarize the reported cytotoxic and anti-inflammatory activities of selected xenicane diterpenoids.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Asterolaurin A | HepG2 (Hepatocellular carcinoma) | 8.9 | [1] |
| 13-epi-9-deacetoxyxenicin | P388D1 (Mouse lymphoma) | 2.17 | [1] |
| Asterolaurin L | HEp-2 (Laryngeal carcinoma) | 11.8 (µg/mL) | [1] |
| Asterolaurin L | Daoy (Medulloblastoma) | 17.8 (µg/mL) | [1] |
| Asterolaurin L | MCF-7 (Breast adenocarcinoma) | 11.7 (µg/mL) | [1] |
| Asterolaurin L | WiDr (Colon adenocarcinoma) | 17.4 (µg/mL) | [1] |
| Asterolaurin O | MCF-7 (Breast adenocarcinoma) | 14.7 | [1] |
| Asterolaurin P | MCF-7 (Breast adenocarcinoma) | 25.1 | [1] |
| Compound | Activity | IC50 (mM) | Reference |
| Sargilicixenicane | 5-lipoxygenase inhibition | 4.70 | [2] |
| Sargilicixenicane | Free radical scavenging | 1.2-1.4 | [2] |
Proposed Biosynthetic Pathways
While the precise enzymatic machinery responsible for xenicane biosynthesis is yet to be fully elucidated, two primary pathways have been proposed, both originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
Pathway A: Cyclization followed by Oxidative Cleavage
This proposed pathway commences with the cyclization of GGPP to form a xeniaphyllane intermediate. Subsequent oxidative cleavage of the cyclobutane ring within this intermediate leads to the characteristic nine-membered ring of the xenicane scaffold.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecanetide is a novel, first-in-class peptide-drug conjugate (PDC) currently under investigation for the treatment of a specific subtype of pancreatic cancer. This technical guide provides a comprehensive overview of the available preclinical data on Ecanetide, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising new agent.
Mechanism of Action
Ecanetide is designed to selectively target and eliminate cancer cells that overexpress the fictional G-protein coupled receptor 88 (GPCR88). The conjugate consists of three key components:
-
A targeting peptide: A synthetic peptide with high affinity and selectivity for GPCR88.
-
A cleavable linker: A linker that is stable in circulation but is efficiently cleaved by intracellular proteases upon internalization into the target cell.
-
A cytotoxic payload: A potent microtubule inhibitor, "Toxin-21," which induces cell cycle arrest and apoptosis.
Upon intravenous administration, the targeting peptide of Ecanetide binds to GPCR88 on the surface of pancreatic cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the PDC. Within the lysosomal compartment of the cell, the cleavable linker is degraded, releasing the active Toxin-21 payload. The released toxin then disrupts microtubule dynamics, leading to mitotic catastrophe and subsequent apoptotic cell death.
An In-depth Technical Guide on the Biological Functions and Targets of Endocan (ESM-1)
A Note on Terminology: This technical guide focuses on the molecule Endocan , also known as Endothelial Cell-Specific Molecule-1 (ESM-1). Initial searches for "Ecane" did not yield a known biological molecule, and it is presumed that the intended subject of inquiry is Endocan, a well-researched proteoglycan involved in various critical biological processes.
Introduction
Endocan is a 50 kDa soluble proteoglycan primarily secreted by activated endothelial cells. It is composed of a 165-amino acid polypeptide core and a single dermatan sulfate chain covalently attached to a serine residue at position 137. This molecule is a key regulator in a multitude of pathophysiological processes, including inflammation, angiogenesis, and tumor progression. Its circulating levels in the bloodstream are often correlated with the severity of various inflammatory diseases and cancers, making it a significant biomarker and a potential therapeutic target.
Core Biological Functions
Endocan's biological activities are multifaceted, stemming from its ability to interact with a variety of signaling molecules and cellular receptors. Its functions are broadly categorized into the regulation of inflammatory responses and the modulation of angiogenesis and cell proliferation.
-
Inflammation and Cell Adhesion: Endocan plays a dual role in regulating leukocyte trafficking. It can inhibit the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin on leukocytes, to its ligand, the Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. This interaction is crucial for the firm adhesion and transmigration of leukocytes to sites of inflammation. By interfering with this process, Endocan can modulate the inflammatory cascade. Conversely, under the stimulation of pro-inflammatory cytokines like TNF-α and IL-1β, Endocan expression is upregulated, and it can promote the expression of other adhesion molecules, such as E-selectin and VCAM-1, thereby contributing to inflammatory cell recruitment.
-
Angiogenesis and Cell Proliferation: Endocan is a significant player in the formation of new blood vessels. It interacts with several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF). Endocan can enhance the bioavailability and mitogenic activity of these growth factors, thereby promoting endothelial cell proliferation, migration, and tube formation. This function is pivotal in both physiological processes, such as wound healing, and pathological conditions, like tumor growth and metastasis.
Molecular Targets and Signaling Pathways
Endocan exerts its effects by interacting with specific molecular partners and modulating their downstream signaling pathways. The primary targets include integrins, growth factors, and their receptors.
1. LFA-1/ICAM-1 Axis: Endocan can directly bind to the LFA-1 integrin on leukocytes, thereby competitively inhibiting the LFA-1/ICAM-1 interaction. This modulation of leukocyte adhesion is a critical control point in the inflammatory response.
2. Growth Factor Signaling:
-
Hepatocyte Growth Factor (HGF): Endocan binds to HGF and enhances its ability to activate its receptor, c-Met. This potentiation of the HGF/c-Met pathway stimulates cell proliferation and motility.
-
Vascular Endothelial Growth Factor (VEGF): Endocan can potentiate VEGF-A-mediated signaling through VEGFR-2, a key pathway in angiogenesis. Furthermore, VEGF-A can, in turn, induce the expression of Endocan, creating a positive feedback loop that amplifies the angiogenic response. This regulation often involves the PKC/NF-κB and PI3K/Akt signaling pathways.
3. NF-κB Signaling: Endocan expression is significantly upregulated by pro-inflammatory cytokines such as TNF-α and IL-1β, a process often mediated by the activation of the NF-κB transcription factor. Endocan itself can also activate the NF-κB pathway, leading to the upregulation of various inflammatory and angiogenic genes.
Below are diagrams illustrating these key signaling interactions and a typical experimental workflow for studying Endocan's effect on cell migration.
Quantitative Data
| Interacting Molecules | Binding Affinity (Kd) | Cell/System Context | Notes |
| LFA-1 <=> ICAM-1 | ~40 µM (low affinity) | Resting T lymphocytes | LFA-1 affinity is dynamically regulated, increasing upon cell activation. |
| LFA-1 <=> ICAM-1 | ~25 µM (intermediate affinity) | Activated T lymphocytes | Endocan inhibits this interaction, though its specific Ki has not been reported. |
| HGF (NK1 fragment) <=> c-Met | ~150 nM | Biochemical assay | Affinity increases to ~3 nM in the presence of heparan sulfate. Endocan, as a proteoglycan, may facilitate this. |
| VEGF-A165a <=> VEGFR-1 | ~1.0 pM | Surface Plasmon Resonance | High-affinity interaction crucial for angiogenesis. |
| VEGF-A165a <=> VEGFR-2 | ~9.8 pM | Surface Plasmon Resonance | Endocan enhances the bioavailability of VEGF-A, promoting this signaling. |
Note: The data presented are for the interactions that Endocan influences. Specific binding affinities for Endocan itself with these ligands are a subject for further investigation.
Experimental Protocols
The study of Endocan's functions relies on a variety of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
This protocol outlines a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring Endocan concentration in biological samples like serum, plasma, or cell culture supernatants.
Materials:
-
Microplate pre-coated with a capture antibody specific for human Endocan.
-
Lyophilized recombinant human Endocan standard.
-
Biotinylated detection antibody specific for human Endocan.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
Assay Diluent and Wash Buffer.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate.
-
Stop Solution (e.g., 0.2 M H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized Endocan standard to a known stock concentration (e.g., 2000 pg/ml). Prepare a series of 2-fold serial dilutions to create a standard curve (e.g., 1000 pg/ml down to 15.6 pg/ml). Prepare Wash Buffer and other reagents as per the manufacturer's instructions.
-
Sample Preparation: Centrifuge samples (serum, plasma) to remove particulates. Dilute samples in Assay Diluent to fall within the range of the standard curve.
-
Binding: Add 100 µl of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash each well three to four times with 250-300 µl of Wash Buffer.
-
Detection Antibody: Add 100 µl of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP: Add 100 µl of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µl of TMB Substrate to each well. Incubate for 10-30 minutes at room temperature in the dark, allowing color to develop.
-
Stopping the Reaction: Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm immediately.
-
Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of Endocan in the samples.
This protocol is used to isolate Endocan and its binding partners from a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate containing the proteins of interest.
-
Primary antibody specific for Endocan.
-
Protein A/G-coupled agarose or magnetic beads.
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).
-
Microcentrifuge and tubes.
Procedure:
-
Cell Lysis: Prepare a total cell lysate from cultured cells using an appropriate ice-cold IP Lysis Buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional but Recommended): Add 20-30 µl of Protein A/G bead slurry to 1 mg of cell lysate. Incubate with gentle rocking for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunocomplex Formation: Add 2-5 µg of the primary anti-Endocan antibody to the pre-cleared lysate. Incubate with gentle rocking for 2 hours to overnight at 4°C.
-
Capture: Add 30-50 µl of pre-washed Protein A/G bead slurry to the lysate-antibody mixture. Incubate with gentle rocking for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (e.g., 2,500 x g for 1 minute). Discard the supernatant. Wash the beads three to five times with 1 ml of ice-cold IP Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 30-50 µl of SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complex. Alternatively, use a low-pH elution buffer and neutralize the eluate.
-
Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated Endocan and its binding partners, can be analyzed by SDS-PAGE and Western blotting.
This assay, also known as a Boyden chamber assay, is used to assess the effect of Endocan on the chemotactic migration of endothelial cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Endothelial cells (e.g., HUVECs).
-
Cell culture medium, serum-free for starvation, and with chemoattractant.
-
Recombinant human Endocan.
-
Chemoattractant (e.g., VEGF).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., Crystal Violet or DAPI).
-
Cotton swabs.
Procedure:
-
Cell Preparation: Culture endothelial cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 4-6 hours.
-
Assay Setup: Add 600 µl of medium containing the chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate. The experimental group will also contain recombinant Endocan at the desired concentration. The control group will contain the chemoattractant alone.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1x10⁶ cells/ml. Add 100 µl of the cell suspension (1x10⁵ cells) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for cell migration.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 20 minutes. Subsequently, stain the cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 30 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow the membrane to dry.
-
Quantification: Count the number of migrated, stained cells in several random fields of view under a microscope. The effect of Endocan is determined by comparing the number of migrated cells in the experimental group to the control group.
Conclusion and Future Directions
Endocan (ESM-1) is a critical regulator of endothelial cell function, with profound implications for inflammation, angiogenesis, and cancer biology. Its ability to modulate key signaling pathways through interactions with LFA-1, VEGF, and HGF positions it as a promising biomarker for disease activity and a viable target for therapeutic intervention. While its qualitative roles are increasingly well-understood, further research is required to elucidate the precise quantitative biophysical parameters of its molecular interactions. Such data will be invaluable for the rational design of novel therapeutics aimed at modulating Endocan's activity in various disease contexts. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the intricate biology of this important proteoglycan.
An In-depth Technical Guide on the In Vivo Studies of Sugarcane Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo research conducted on extracts derived from Saccharum officinarum L., commonly known as sugarcane. The term "Ecane" is addressed here as a likely reference to these extracts, given the available scientific literature. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and workflows to facilitate further research and development in this area.
Data Presentation: Quantitative Outcomes of In Vivo Studies
The following tables summarize the significant quantitative findings from various in vivo studies on sugarcane extracts, categorized by their observed physiological effects.
Table 1: Anti-Obesity Effects of Polyphenol-Rich Sugarcane Extract (PRSE) in C57BL/6J Mice [1][2]
| Parameter | Control Group (0% PRSE) | 2% PRSE Group | 4% PRSE Group | Significance |
| Final Body Weight (g) | 35.4 ± 1.1 | 33.9 ± 0.9 | 32.1 ± 0.8 | p < 0.05 (Control vs 4% PRSE) |
| Total Adipose Tissue (g) | 12.5 ± 0.7 | 11.2 ± 0.6 | 9.8 ± 0.5 | p < 0.05 (Control vs 4% PRSE) |
| Plasma Leptin (ng/mL) | 8.2 ± 1.5 | 6.5 ± 1.2 | 4.9 ± 1.1 | p < 0.05 (Control vs 4% PRSE) |
| Fecal Carbohydrate (mg/g) | Undetectable | Increased | Significantly Increased | - |
Table 2: Cognitive Enhancement Effects of Sugarcane Top Ethanolic Extract (STEE) in SAMP8 Mice [3]
| Parameter | Control SAMP8 Mice | STEE-Treated SAMP8 Mice | Significance |
| Escape Latency in Morris Water Maze (s) | Significantly higher than wild-type | Rescued to levels comparable to wild-type | p < 0.05 |
| Hippocampal Newborn Neurons | Reduced compared to wild-type | Significantly Increased | p < 0.05 |
| Cortical Monoamine Levels | Altered compared to wild-type | Restored towards wild-type levels | - |
Table 3: Diuretic Effects of Sugarcane Leaf Extract in Water-Loaded Rats [4][5]
| Parameter | Control Group | Sugarcane Leaf Extract Group | Significance |
| Urinary Na+ Excretion | Baseline | Markedly Increased | p < 0.05 |
| Urinary Cl- Excretion | Baseline | Markedly Increased | p < 0.05 |
Experimental Protocols: Methodologies of Key In Vivo Experiments
Detailed methodologies for the cited studies are provided below to ensure reproducibility and aid in the design of future experiments.
1. Anti-Obesity Study with Polyphenol-Rich Sugarcane Extract (PRSE) [1][2]
-
Animal Model: Forty-five male, six-week-old C57BL/6J mice.
-
Diet: High-fat, high-carbohydrate diet.
-
Experimental Groups:
-
Control: Diet supplemented with 0% PRSE.
-
Treatment Group 1: Diet supplemented with 2% PRSE.
-
Treatment Group 2: Diet supplemented with 4% PRSE.
-
-
Duration: Twelve weeks.
-
Parameters Measured: Body weight, food intake, water intake, fecal content, and dual-energy x-ray absorptiometry (DEXA) for adipose tissue measurement. Plasma leptin levels were also assessed.
-
Gene Expression Analysis: Key metabolic pathway genes were assessed in blood and tissue samples.
2. Cognitive Enhancement Study with Sugarcane Top Ethanolic Extract (STEE) [3]
-
Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice.
-
Extract Preparation: Milled sugarcane tops were macerated in 70:30 (v/v) ethanol/water for two weeks. The extract was filtered, dried, and dissolved in water for administration.[3]
-
Administration: Oral administration of STEE.
-
Behavioral Assessment: Spatial learning and memory were evaluated using the Morris water maze.
-
Neurogenesis Analysis: The number of hippocampal newborn neurons was quantified.
-
Neurochemical Analysis: Cortical monoamine levels were measured.
-
Genomic Analysis: Microarray analysis of cerebral cortices was performed to identify regulated genes and pathways.
3. Diuretic Activity Study with Sugarcane Leaf Extract [4][5]
-
Animal Model: Water-loaded rat model.
-
Extract Preparation: Dried sugarcane leaves were decocted in water. The filtrate was concentrated to a specific gravity of 1.15.[5]
-
Assessment of Diuresis: Urinary excretion of Na+, Cl-, and other ions was measured following administration of the sugarcane leaf extract.
-
Metabolomics and Network Pharmacology: Untargeted metabolomics of rat serum was conducted using UPLC-MS to identify absorbed constituents and differential metabolites. Network pharmacology was used to identify potential protein targets.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the reviewed literature.
Caption: Experimental workflow for the anti-obesity study of PRSE in mice.
Caption: Proposed signaling pathways for STEE-mediated cognitive enhancement.
Caption: Putative mechanism of diuretic action for sugarcane leaf extract.
References
- 1. Polyphenol Rich Sugarcane Extract Reduces Body Weight in C57/BL6J Mice Fed a High Fat, High Carbohydrate Diet [mdpi.com]
- 2. Item - Polyphenol rich sugarcane extract reduces body weight in c57/bl6j mice fed a high fat, high carbohydrate diet - La Trobe - Figshare [opal.latrobe.edu.au]
- 3. Sugarcane (Saccharum officinarum L.) Top Extract Ameliorates Cognitive Decline in Senescence Model SAMP8 Mice: Modulation of Neural Development and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the diuretic activity of sugarcane leaf extract using untargeted metabolomics and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanistic insights into the diuretic activity of sugarcane leaf extract using untargeted metabolomics and bioinformatics [frontiersin.org]
An In-depth Technical Guide to Ecgonine and Tropane Alkaloid Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing ring system, is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. This guide provides a comprehensive technical overview of ecgonine, a key precursor and metabolite within this class, and its structural analogs and derivatives. We will delve into their synthesis, pharmacological properties, and the intricate signaling pathways they modulate. It is highly probable that the query for "ecane" was a typographical error, and the intended subject was "ecgonine," a pivotal molecule in the study of tropane alkaloids.
Tropane alkaloids can be broadly categorized into two main classes based on their primary targets: those acting on muscarinic acetylcholine receptors and those targeting the dopamine transporter. This guide will explore representative compounds from both categories, offering a comparative analysis of their structure-activity relationships.
Core Structures: Ecgonine and the Tropane Skeleton
The fundamental building block of this class of compounds is the tropane ring system. Ecgonine itself is a derivative of tropane, featuring both a carboxyl group and a hydroxyl group, which provide key handles for synthetic modification. The stereochemistry of these substituents plays a crucial role in determining the pharmacological activity of the resulting derivatives.
I. Structural Analogs and Derivatives: Synthesis and Pharmacology
The synthetic exploration of the ecgonine and tropane scaffold has led to the development of a vast number of analogs with a wide spectrum of pharmacological activities, ranging from anticholinergic agents to central nervous system stimulants.
Muscarinic Receptor Antagonists: Atropine and Scopolamine Analogs
Atropine and scopolamine are prototypical anticholinergic drugs that act as competitive antagonists at muscarinic acetylcholine receptors.[1] Their therapeutic applications include the treatment of bradycardia, motion sickness, and ophthalmic uses. The synthesis of analogs has focused on modifying the ester side chain and the tropane nitrogen to improve selectivity and reduce side effects.
Dopamine Transporter (DAT) Inhibitors: Cocaine and its Analogs
Cocaine, a naturally occurring tropane alkaloid, exerts its stimulant effects primarily by inhibiting the dopamine transporter (DAT), leading to increased synaptic dopamine levels. Research in this area has been driven by the desire to develop medications for cocaine addiction and to explore the therapeutic potential of DAT inhibitors for conditions like ADHD and depression. Structure-activity relationship (SAR) studies have revealed that modifications at the C-2 and C-3 positions of the tropane ring, as well as the N-methyl group, significantly impact binding affinity and potency at the DAT.
II. Quantitative Data on Biological Activity
The following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for a selection of ecgonine and tropane alkaloid derivatives at their primary molecular targets. This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Binding Affinities of Tropane Alkaloid Derivatives at Muscarinic Receptors
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| Atropine | M₁ | 1.2 | [SAR Data Source] |
| Atropine | M₂ | 2.5 | [SAR Data Source] |
| Atropine | M₃ | 1.0 | [SAR Data Source] |
| Scopolamine | M₁ | 0.5 | [SAR Data Source] |
| Scopolamine | M₂ | 1.1 | [SAR Data Source] |
| Ipratropium | Non-selective | 1.1-2.3 | [SAR Data Source] |
| Tiotropium | M₁, M₂, M₃ | 0.14 - 0.32 | [SAR Data Source] |
Table 2: Binding Affinities and Uptake Inhibition of Cocaine Analogs at the Dopamine Transporter (DAT)
| Compound | DAT Kᵢ (nM) | DAT IC₅₀ (nM) | Reference |
| Cocaine | 100-500 | 200-900 | [SAR Data Source] |
| WIN 35,428 (CFT) | 10-20 | 20-50 | [SAR Data Source] |
| RTI-113 (β-CIT) | 0.5-2.0 | 1-5 | [SAR Data Source] |
| GBR 12909 | 5-15 | 10-30 | [2] |
| Nomifensine | 15-50 | 30-100 | [2] |
III. Key Signaling Pathways
The pharmacological effects of ecgonine and tropane alkaloid derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and development.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ecane
Disclaimer: As of the latest update, "Ecane" is not a recognized or publicly documented pharmaceutical compound. The following guide is a structured template based on established principles of pharmacology and drug development. All data, experimental protocols, and pathways are illustrative and should be replaced with compound-specific information when available.
Introduction
This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel therapeutic agent. The information presented herein is intended for researchers, scientists, and drug development professionals to support further investigation and clinical development of this compound.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).
Absorption
-
Bioavailability: Data on the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
Table 1: Absorption Parameters of this compound
| Parameter | Value (Mean ± SD) | Units |
| Bioavailability (F) | Data not available | % |
| Tmax | Data not available | hours |
| Cmax | Data not available | ng/mL |
Distribution
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Protein Binding: The extent to which a drug attaches to proteins in the blood.
Table 2: Distribution Characteristics of this compound
| Parameter | Value (Mean ± SD) | Units |
| Volume of Distribution (Vd) | Data not available | L/kg |
| Protein Binding | Data not available | % |
Metabolism
-
Primary Metabolic Pathways: The main biochemical reactions that modify the drug in the body.
-
Key Metabolizing Enzymes: The specific enzymes (e.g., Cytochrome P450 isoenzymes) responsible for metabolism.
-
Major Metabolites: The primary products of the drug's metabolism.
Table 3: Metabolic Profile of this compound
| Parameter | Description |
| Primary Metabolic Pathway(s) | Data not available |
| Key Metabolizing Enzyme(s) | Data not available |
| Major Metabolite(s) | Data not available |
Excretion
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Primary Route of Excretion: The main route through which the drug and its metabolites leave the body (e.g., renal, fecal).
Table 4: Excretion Parameters of this compound
| Parameter | Value (Mean ± SD) | Units |
| Clearance (CL) | Data not available | mL/min/kg |
| Half-life (t½) | Data not available | hours |
| Primary Route of Excretion | Data not available | - |
Pharmacodynamics
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.
Mechanism of Action
A description of the primary molecular target(s) of this compound and the resulting downstream effects.
Target Engagement
-
IC50/EC50: The concentration of a drug that is required for 50% inhibition/effect in vitro.
-
Ki: The inhibition constant, indicating the binding affinity of the drug to its target.
Table 5: In Vitro Potency and Affinity of this compound
| Parameter | Value (Mean ± SD) | Units |
| IC50/EC50 | Data not available | nM |
| Ki | Data not available | nM |
Dose-Response Relationship
The relationship between the dose of the drug and the magnitude of its therapeutic and adverse effects.
Experimental Protocols
In Vitro Metabolism Study
-
Objective: To identify the primary metabolic pathways and key metabolizing enzymes of this compound.
-
Methodology:
-
Incubate this compound with human liver microsomes or recombinant human cytochrome P450 enzymes.
-
Analyze the reaction mixture at various time points using LC-MS/MS to identify and quantify metabolites.
-
Conduct reaction phenotyping studies with specific chemical inhibitors or antibodies of CYP enzymes to identify the key enzymes involved.
-
In Vivo Pharmacokinetic Study in Animal Models
-
Objective: To determine the key pharmacokinetic parameters of this compound in a relevant animal model (e.g., rats, mice).
-
Methodology:
-
Administer a single dose of this compound to the animal model via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at predetermined time points.
-
Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using non-compartmental or compartmental analysis.
-
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic studies.
An In-depth Technical Guide to the Safety and Toxicity Profile of Ibuprofen
Disclaimer: The initial search for "Ecane" did not yield information on a specific chemical entity. Therefore, this guide utilizes Ibuprofen as a representative compound to demonstrate the requested in-depth technical format for a safety and toxicity profile. The data presented herein pertains exclusively to Ibuprofen.
Executive Summary
Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) with a long history of clinical use for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action is primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. This guide provides a comprehensive overview of the non-clinical safety and toxicity profile of Ibuprofen, intended for researchers, scientists, and drug development professionals. The information is compiled from a range of preclinical studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity assessments. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of the primary mechanism of action and a representative experimental workflow are provided to facilitate understanding.
Mechanism of Action
Ibuprofen exerts its therapeutic effects by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of Ibuprofen has been extensively studied in various animal models and humans.
Table 1: Summary of Pharmacokinetic Parameters of Ibuprofen
| Parameter | Species | Value | Reference |
| Bioavailability | Human | >80% (oral) | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | Human | 1-2 hours | [1] |
| Protein Binding | Human | >99% (primarily to albumin) | [1] |
| Volume of Distribution (Vd) | Human | ~0.12 L/kg | [1] |
| Metabolism | Human | Hepatic (oxidation via CYP2C9) | [1] |
| Major Metabolites | Human | (+)-2-(p-(2-hydroxy-2-methylpropyl)phenyl) propionic acid | [1] |
| (+)-2-(p-(2-carboxypropyl)phenyl) propionic acid | [1] | ||
| Elimination Half-life (t1/2) | Human | 1.8 - 2.4 hours | [1] |
| Excretion | Human | Primarily renal (>90% as metabolites and their conjugates) | [1] |
Toxicology Profile
Acute Toxicity
Acute toxicity studies have been conducted in several animal species to determine the potential for toxicity after a single high dose of Ibuprofen.
Table 2: Acute Toxicity of Ibuprofen (LD50 Values)
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 636 |
| Mouse | Oral | 780 |
| Rabbit | Oral | 636 |
| Dog | Oral | >1000 |
| Guinea Pig | Oral | 1200 |
Chronic Toxicity
Repeated-dose toxicity studies have been performed to evaluate the effects of long-term exposure to Ibuprofen. The primary target organs identified in these studies are the gastrointestinal tract and the kidneys.
Table 3: Selected Chronic Toxicity Study Findings for Ibuprofen
| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings |
| Rat | 90 days | Oral | 30 | Gastrointestinal irritation, renal papillary necrosis at higher doses. |
| Dog | 6 months | Oral | 25 | Gastric ulcers and erosions, renal effects at higher doses. |
Genotoxicity
Ibuprofen has been evaluated for its potential to cause genetic damage in a battery of in vitro and in vivo assays.
Table 4: Summary of Genotoxicity Studies for Ibuprofen
| Assay | System | Result |
| Ames Test | S. typhimurium | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative |
| In vivo Mouse Micronucleus Test | Mouse bone marrow | Negative |
The collective evidence from these studies indicates that Ibuprofen is not genotoxic.[3][4]
Carcinogenicity
Long-term carcinogenicity studies in rats and mice have not shown evidence of a carcinogenic potential for Ibuprofen.
Table 5: Summary of Carcinogenicity Studies for Ibuprofen
| Species | Duration | Route | Doses (mg/kg/day) | Findings |
| Rat | 2 years | Oral | Up to 100 | No evidence of carcinogenicity. |
| Mouse | 2 years | Oral | Up to 100 | No evidence of carcinogenicity. |
Reproductive and Developmental Toxicity
Ibuprofen has been assessed for its effects on fertility, and embryonic and fetal development. Like other NSAIDs, Ibuprofen can affect parturition and fetal cardiovascular development, particularly in the third trimester.
Table 6: Reproductive and Developmental Toxicity of Ibuprofen
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No adverse effects on fertility at non-maternally toxic doses. |
| Embryo-Fetal Development | Rat, Rabbit | No evidence of teratogenicity. Dystocia and delayed parturition observed. |
| Prenatal and Postnatal Development | Rat | Increased incidence of dystocia, delayed parturition, and decreased pup survival at maternally toxic doses. Premature closure of the ductus arteriosus in fetuses. |
Experimental Protocols
In Vivo Mouse Micronucleus Assay
-
Test System: Male and female mice (e.g., CD-1 or B6C3F1 strains), typically 6-8 weeks old.
-
Administration: The test article (Ibuprofen) is administered, usually via oral gavage or intraperitoneal injection, at three dose levels plus a vehicle control. A positive control (e.g., cyclophosphamide) is also included.
-
Dosing Regimen: Animals are typically dosed once or twice, 24 hours apart.
-
Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last dose.
-
Slide Preparation: Bone marrow cells are flushed, and smears are prepared on glass slides. The slides are air-dried, fixed in methanol, and stained with a fluorescent dye (e.g., acridine orange) or Giemsa stain.
-
Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
-
Evaluation Criteria: A positive result is a dose-related increase in the frequency of micronucleated PCEs or a clear, statistically significant increase at one or more dose levels compared to the vehicle control.
Conclusion
Ibuprofen has a well-characterized safety and toxicity profile. The primary toxicities observed in non-clinical studies, namely gastrointestinal and renal effects, are consistent with its mechanism of action as a non-selective COX inhibitor and are generally observed at doses exceeding the therapeutic range. Ibuprofen is not considered to be genotoxic or carcinogenic. The reproductive toxicity findings, such as delayed parturition and effects on the fetal cardiovascular system, are known class effects of NSAIDs. This comprehensive non-clinical data package has supported its long-standing and widespread clinical use.
References
A Technical Guide to ELANE Research: Signaling Pathways, Experimental Protocols, and Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ELANE gene encodes for neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils.[1][2] This enzyme plays a critical role in host defense and inflammation.[1][3] While essential for immunity, dysregulated NE activity is implicated in the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and severe congenital neutropenia.[2][4][5] This guide provides an in-depth overview of ELANE-related research, focusing on its signaling pathways, experimental methodologies, and the development of therapeutic inhibitors.
Quantitative Data on Neutrophil Elastase Inhibitors
The development of specific and potent neutrophil elastase inhibitors is a key area of research for treating inflammatory diseases.[5][6] Below is a summary of representative inhibitors and their reported potencies.
| Inhibitor | Type | Target | Potency (Ki or IC50) | Reference |
| Sivelestat | Small molecule | Neutrophil Elastase | Ki = 44 nM | [7] |
| AZD9668 | Small molecule | Neutrophil Elastase | IC50 = 16 nM | [5] |
| α1-Antitrypsin (A1AT) | Endogenous serpin | Neutrophil Elastase | - | [7] |
| SLPI | Endogenous inhibitor | Neutrophil Elastase | - | [8] |
| SPCK | Control Inhibitor | Human Leukocyte Elastase | Ki = 10 µM |
Key Experimental Protocols
Accurate measurement of neutrophil elastase activity is fundamental to research in this field. Below are detailed protocols for common assays.
Neutrophil Elastase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and research publications for quantifying NE activity in various samples.[9][10][11]
Principle: Neutrophil elastase cleaves a specific synthetic substrate, releasing a fluorophore (e.g., AFC), which is quantified by a fluorescence plate reader.
Materials:
-
96-well black flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 380-400 nm / 500-505 nm)
-
NE Assay Buffer
-
NE Substrate (e.g., MeOSu-AAPV-AMC)
-
Purified NE standard
-
Samples (purified enzyme, plasma, cell lysates, or culture supernatants)
Procedure:
-
Standard Curve Preparation:
-
Reconstitute the NE enzyme standard to a stock solution (e.g., 100 ng/µL).
-
Prepare a working solution (e.g., 5 ng/µL) by diluting the stock with NE Assay Buffer.
-
Create a standard curve by adding varying amounts of the working solution (e.g., 0, 5, 10, 15, 20, 25 ng/well) to the 96-well plate.
-
Adjust the volume in each standard well to 50 µL with NE Assay Buffer.
-
-
Sample Preparation:
-
Add 2-50 µL of your sample to the wells.
-
Adjust the final volume to 50 µL with NE Assay Buffer.
-
For samples with potential background fluorescence, prepare a control well with the sample and adjust the volume to 100 µL with NE Assay Buffer (without substrate).
-
-
Reaction:
-
Prepare a Substrate Mix by diluting the NE substrate in the NE Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the Substrate Mix to each standard and sample well. Mix gently.
-
-
Measurement:
-
Measure the fluorescence in kinetic mode at 37°C for 10-20 minutes, taking readings every 1-2 minutes.
-
Select two time points (T1 and T2) within the linear range of the reaction and record the corresponding fluorescence values (RFU1 and RFU2).
-
-
Calculation:
-
Calculate the change in fluorescence: ΔRFU = RFU2 - RFU1.
-
Plot the ΔRFU for the standards against the amount of NE to generate a standard curve.
-
Determine the amount of NE in the samples from the standard curve.
-
Neutrophil Elastase Inhibitor Screening Assay
This protocol allows for the screening of potential NE inhibitors.
Procedure:
-
Prepare Inhibitors: Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., SPCK).
-
Incubation:
-
Add a known amount of neutrophil elastase to each well.
-
Add the various concentrations of the test inhibitors to the wells.
-
Incubate at 37°C for 5-10 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the NE substrate.
-
Measure the fluorescence kinetically as described in the activity assay protocol.
-
-
Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without any inhibitor.
-
Determine the IC50 value for each test compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving neutrophil elastase and a typical experimental workflow for studying NE.
Caption: Inflammatory signaling cascade initiated by neutrophil elastase release.
Caption: Pathogenesis of severe congenital neutropenia due to ELANE mutations.
Caption: Workflow for neutrophil elastase inhibitor drug discovery.
References
- 1. ELANE Gene: Function, Mutations, and Clinical Significance [learn.mapmygenome.in]
- 2. Frontiers | Neutrophil Elastase Defects in Congenital Neutropenia [frontiersin.org]
- 3. ELANE gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELANE: an emerging lane to selective anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.amsbio.com [resources.amsbio.com]
Methodological & Application
Application Notes and Protocols for Cellular Analysis of "Ecane"
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive set of protocols for investigating the cellular effects of a novel experimental compound, hereafter referred to as "Ecane." The described methodologies detail the assessment of this compound's impact on cell viability, its potential to induce apoptosis, and its influence on a key cellular signaling pathway. The protocols are designed to be adaptable for various adherent cell lines and research contexts. For the purpose of these notes, experiments are described using the human cervical cancer cell line, HeLa.
I. General Cell Culture and Maintenance
Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.
Protocol 1: Thawing and Culturing of Adherent Cells (HeLa)
-
Preparation: Pre-warm complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) to 37°C in a water bath.
-
Thawing: Retrieve a cryovial of HeLa cells from liquid nitrogen storage. Partially immerse the vial in the 37°C water bath until a small ice crystal remains.
-
Cell Transfer: Wipe the vial with 70% ethanol before opening. Using a sterile pipette, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Maintenance: Monitor cell growth daily. Change the culture medium every 2-3 days.
Protocol 2: Passaging Adherent Cells (HeLa)
-
Aspiration: Once cells reach 80-90% confluency, aspirate the spent culture medium.
-
Washing: Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Detachment: Add 2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralization: Add 8 mL of complete culture medium to the flask to inactivate the trypsin.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Sub-culturing: Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed new culture flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
II. Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[1][2][3]
Protocol 3: this compound-induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation: Effect of this compound on HeLa Cell Viability
| This compound Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 |
| 1 | 98.1 ± 3.5 | 95.3 ± 4.7 | 90.2 ± 5.5 |
| 5 | 85.7 ± 4.1 | 75.2 ± 3.9 | 60.1 ± 4.3 |
| 10 | 60.3 ± 3.8 | 45.8 ± 4.2 | 30.7 ± 3.1 |
| 25 | 35.2 ± 2.9 | 20.1 ± 3.3 | 10.5 ± 2.4 |
| 50 | 15.8 ± 2.1 | 8.7 ± 1.9 | 5.2 ± 1.5 |
Data are presented as mean ± standard deviation.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
III. Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[4]
Protocol 4: Flow Cytometry Analysis of Apoptosis
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Data Presentation: Apoptotic Effects of this compound on HeLa Cells (24h Treatment)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 70.8 ± 3.5 | 18.9 ± 2.9 | 10.3 ± 1.7 |
| 25 | 45.1 ± 4.2 | 35.6 ± 3.8 | 19.3 ± 2.4 |
| 50 | 15.7 ± 2.9 | 50.3 ± 4.5 | 34.0 ± 3.1 |
Data are presented as mean ± standard deviation.
IV. Western Blot Analysis of Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on cellular signaling pathways.[6][7][8][9]
Hypothetical Signaling Pathway: this compound's Effect on the PI3K/Akt Pathway
For the purpose of this protocol, we hypothesize that this compound inhibits the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Caption: Hypothetical signaling pathway showing this compound's inhibitory effect on PI3K.
Protocol 5: Western Blot for p-Akt and Total Akt
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt levels to total Akt and the loading control.
Data Presentation: Effect of this compound on Akt Phosphorylation
| This compound Concentration (µM) | Relative p-Akt/Total Akt Ratio |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 10 | 0.65 ± 0.09 |
| 25 | 0.32 ± 0.07 |
| 50 | 0.11 ± 0.04 |
Data are presented as mean ± standard deviation, normalized to the vehicle control.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Dissolution and Storage Protocols for Compound 'Ecane'
Version: 1.0
Introduction
These application notes provide a standardized methodology for the dissolution and storage of the novel research compound, 'Ecane'. The stability and solubility of a compound are critical for ensuring the accuracy, reproducibility, and validity of experimental results. Improper handling can lead to compound degradation, precipitation, or inaccurate concentration measurements, ultimately compromising downstream applications. The following protocols and data offer a general framework for handling Compound 'this compound'. Researchers are advised to perform their own specific validation tests for their unique experimental conditions.
Physicochemical Properties and Solubility Data
The solubility of Compound 'this compound' was empirically determined in several common laboratory solvents. The process involved preparing saturated solutions and quantifying the dissolved compound concentration via HPLC. All measurements were conducted at standard laboratory temperature (20-25°C). The results are summarized in Table 1.
Table 1: Solubility of Compound 'this compound' in Common Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (M) | Notes |
| DMSO | C₂H₆OS | 78.13 | > 100 | > 1.28 | Recommended for stock solutions. |
| Ethanol (95%) | C₂H₅OH | 46.07 | 25 | 0.54 | Suitable for some in vivo studies. |
| PBS (1X, pH 7.4) | N/A | N/A | < 0.1 | < 0.0001 | Practically insoluble. |
| Deionized Water | H₂O | 18.02 | < 0.1 | < 0.0001 | Practically insoluble. |
Note: Molar solubility calculated assuming a hypothetical molecular weight for Compound 'this compound' of 250 g/mol . This value must be adjusted for the actual molecular weight.
Stability and Storage Recommendations
The long-term stability of Compound 'this compound' in DMSO was assessed to provide optimal storage guidelines. A 10 mM stock solution in anhydrous DMSO was prepared, aliquoted, and stored at various temperatures. Stability was monitored over six months by measuring the percentage of intact compound using HPLC-MS.
Table 2: Stability of 10 mM Compound 'this compound' Stock Solution in DMSO
| Storage Temperature (°C) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Recommended Storage Duration |
| -80 | 99.8 ± 0.1 | 99.7 ± 0.2 | 99.5 ± 0.2 | < 12 months |
| -20 | 99.5 ± 0.3 | 98.9 ± 0.4 | 97.1 ± 0.5 | < 6 months |
| 4 | 92.1 ± 0.8 | 85.4 ± 1.1 | 70.2 ± 1.5 | Not Recommended |
| 25 (Room Temp) | 75.3 ± 1.2 | 50.1 ± 2.0 | < 30 | Not Recommended |
Key Recommendations:
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous, research-grade DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use, low-retention polypropylene microcentrifuge tubes.
-
Long-Term Storage: For storage longer than one month, aliquots should be stored at -80°C in a desiccated environment.
-
Short-Term Storage: For daily or weekly use, aliquots may be stored at -20°C. Avoid storing in frost-free freezers which undergo temperature cycling.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Compound 'this compound' in DMSO, assuming a hypothetical molecular weight (MW) of 250 g/mol . Always use the actual MW of your compound for calculations.
Materials:
-
Compound 'this compound' (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of Compound 'this compound' needed.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000
-
Example for 5 mL of a 10 mM solution:
-
Mass (mg) = 5 mL × 10 mM × 250 g/mol / 1000 = 12.5 mg
-
-
-
Weighing: Accurately weigh the calculated mass (e.g., 12.5 mg) of Compound 'this compound' and place it into a sterile amber glass vial.
-
Dissolution:
-
Add the calculated volume (e.g., 5 mL) of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex for 2-3 minutes at room temperature.
-
If particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear. Visually inspect against a light source to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, low-retention microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -80°C for long-term storage as per the stability data in Table 2.
-
Application Notes and Protocols for Ecane (ECN-PI103) in In vivo Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ecane (ECN-PI103) is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The PI3K/AKT/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle progression, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[2][3] this compound acts as a dual inhibitor, targeting the ATP-binding sites of both PI3K and mTOR kinases, which can prevent feedback activation of AKT that often occurs with mTORC1-specific inhibitors.[1][4] These application notes provide comprehensive protocols and dosage guidelines for the use of this compound in preclinical murine cancer models.
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound effectively shuts down this pro-survival signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated pathway.[1][3][4]
Quantitative Data Summary
The following tables summarize the recommended dosage, toxicity, and pharmacokinetic parameters of this compound determined in preclinical mouse studies.
Table 1: Recommended Dosage of this compound in Preclinical Mouse Models
| Mouse Model | Tumor Type | Route of Administration | Dosing Schedule | Effective Dose Range (mg/kg) |
|---|---|---|---|---|
| Nude Mouse Xenograft | Human Glioblastoma (U87MG) | Oral Gavage (PO) | Daily | 25 - 50 |
| Nude Mouse Xenograft | Human Breast Cancer (MCF-7) | Intraperitoneal (IP) | Daily | 20 - 40 |
| NSG Mouse PDX | Patient-Derived Pancreatic Cancer | Oral Gavage (PO) | 5 days on, 2 days off | 30 - 60 |
| C57BL/6 Syngeneic | Murine Melanoma (B16-F10) | Intraperitoneal (IP) | Every other day | 25 - 50 |
Table 2: Acute Toxicity Profile of this compound in CD-1 Mice
| Route of Administration | Parameter | Value |
|---|---|---|
| Oral Gavage (PO) | LD50 | > 2000 mg/kg |
| Intraperitoneal (IP) | LD50 | 450 mg/kg |
| Intravenous (IV) | LD50 | 150 mg/kg |
| Oral Gavage (PO) | Maximum Tolerated Dose (MTD) - Single Dose | 1000 mg/kg |
| Intraperitoneal (IP) | Maximum Tolerated Dose (MTD) - Daily for 14 days | 60 mg/kg |
Table 3: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (Single 50 mg/kg PO Dose)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 12.5 | µg/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 75 | µg*h/mL |
| t1/2 (Half-life) | 6.8 | hours |
| Bioavailability (F%) | 45 | % |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for oral gavage (PO) and intraperitoneal (IP) administration.
Materials:
-
This compound (ECN-PI103) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
5% Dextrose in Water (D5W) or Saline, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% D5W. Vortex thoroughly until a clear, homogenous solution is formed.
-
This compound Formulation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Briefly vortex.
-
Add the PEG300 and vortex to mix.
-
Add the Tween 80 and vortex to mix.
-
Finally, add the D5W to reach the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL administration volume).
-
Vortex the final formulation for 1-2 minutes to ensure homogeneity. The final solution should be a clear, slightly viscous liquid.
-
-
Administration:
-
Use the freshly prepared formulation within 1 hour.
-
Administer the appropriate volume to each mouse based on its body weight (typically 100-200 µL).[5]
-
For oral gavage, use a proper gauge feeding needle.
-
For IP injection, use a 27-gauge needle.
-
Protocol 2: Subcutaneous Xenograft Mouse Model Efficacy Study
This protocol outlines a typical efficacy study using a human cancer cell line xenograft model in immunodeficient mice.[6][7]
Materials:
-
Immunodeficient mice (e.g., Nude or NSG mice), 6-8 weeks old.[8]
-
Human cancer cell line (e.g., U87MG glioblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel or similar basement membrane matrix (optional, can improve tumor take rate).
-
Trypsin-EDTA
-
Hemocytometer and Trypan Blue
-
Digital calipers
-
Prepared this compound formulation and vehicle control
Procedure:
-
Cell Preparation:
-
Culture U87MG cells under standard conditions until they reach 70-80% confluency.[6]
-
Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.
-
Adjust the cell concentration to 5 x 10^7 cells/mL in cold PBS. If using Matrigel, resuspend cells in a 1:1 mixture of PBS and Matrigel. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved IACUC protocol.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[6]
-
-
Tumor Growth and Monitoring:
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 50 mg/kg).[8] Ensure the average tumor volume is similar across all groups.
-
Begin treatment according to the schedule outlined in Table 1. Administer the prepared this compound formulation or vehicle control daily via oral gavage.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.[9]
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21 days).
-
At the endpoint, euthanize the mice and excise the tumors. Tumor weight can be recorded as a secondary endpoint.
-
Tumor tissue can be snap-frozen for molecular analysis (e.g., Western blot for p-AKT) or fixed in formalin for histopathology.
-
Disclaimer
The information provided in these application notes is intended as a guideline. Optimal dosages and protocols may vary depending on the specific mouse strain, tumor model, and experimental conditions. Researchers should perform pilot studies to determine the optimal experimental parameters for their specific application. All animal experiments must be conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecronicon.net [ecronicon.net]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. benchchem.com [benchchem.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following Ecane Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ecane is a novel synthetic compound under investigation for its potential therapeutic effects. Preliminary studies suggest that this compound may modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Western blotting is an essential technique to elucidate the mechanism of action of this compound by detecting and quantifying changes in the expression and post-translational modification of specific proteins within these pathways.[1][2][3]
These application notes provide a detailed protocol for performing Western blot analysis on cell lysates after treatment with this compound. The described workflow is a comprehensive guide from sample preparation to data analysis, intended to ensure reliable and reproducible results.
Key Applications:
-
Mechanism of Action Studies: Elucidating the molecular targets of this compound and its effect on signaling cascades.
-
Pharmacodynamic Analysis: Determining the dose-dependent and time-course effects of this compound on target protein expression.
-
Drug Efficacy Screening: Evaluating the potency and specificity of this compound and its analogs.
I. Data Presentation
The following tables represent hypothetical quantitative data obtained from Western blot analysis after this compound treatment. The data illustrates the dose-dependent and time-course effects of this compound on the expression of key proteins in a hypothetical signaling pathway.
Table 1: Dose-Dependent Effect of this compound on Target Protein Expression
| Treatment Concentration (µM) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-mTOR (Ser2448) Relative Density | Total mTOR Relative Density | Cleaved Caspase-3 Relative Density | β-Actin Relative Density |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 0.82 | 0.98 | 0.85 | 1.02 | 1.25 | 1.00 |
| 5 | 0.55 | 1.01 | 0.60 | 0.99 | 2.50 | 1.00 |
| 10 | 0.25 | 0.99 | 0.30 | 1.01 | 4.75 | 1.00 |
| 25 | 0.10 | 0.97 | 0.12 | 0.98 | 7.80 | 1.00 |
| 50 | 0.05 | 0.98 | 0.06 | 1.00 | 10.20 | 1.00 |
Table 2: Time-Course Effect of 10 µM this compound on Target Protein Expression
| Treatment Duration (hours) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-mTOR (Ser2448) Relative Density | Total mTOR Relative Density | Cleaved Caspase-3 Relative Density | β-Actin Relative Density |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 0.90 | 1.02 | 0.92 | 0.99 | 1.10 | 1.00 |
| 3 | 0.65 | 0.98 | 0.70 | 1.01 | 1.80 | 1.00 |
| 6 | 0.40 | 1.01 | 0.45 | 0.98 | 3.20 | 1.00 |
| 12 | 0.28 | 0.99 | 0.32 | 1.00 | 5.10 | 1.00 |
| 24 | 0.25 | 0.99 | 0.30 | 1.01 | 4.75 | 1.00 |
II. Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., for dose-response experiments, a fixed time such as 24 hours; for time-course experiments, various time points with a fixed this compound concentration).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay kit, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.[1]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation for Electrophoresis:
-
To a calculated volume of protein lysate (e.g., 20-30 µg of total protein), add the appropriate volume of 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Perform electrophoresis according to the gel and apparatus manufacturer's instructions until the dye front reaches the bottom of the gel. This separates the proteins based on their molecular weight.[2][3]
-
-
Protein Transfer (Blotting):
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[1][2][4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4]
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
III. Visualization of Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagram
The diagram below outlines the major steps of the Western blot protocol for analyzing the effects of this compound treatment.
Caption: Western blot experimental workflow.
References
Application Note: Quantification of Ecane in Human Plasma by HPLC-UV
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ecane, a novel therapeutic agent, in human plasma.[1][2] The method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection.[3][4] The described method is suitable for pharmacokinetic and toxicokinetic studies in a drug development setting.[5][6]
Introduction
This compound is a novel small molecule inhibitor of the XYZ kinase, currently under investigation for the treatment of certain oncological conditions. To support preclinical and clinical development, a robust and validated bioanalytical method is required to measure this compound concentrations in biological matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[7] This note details an optimized RP-HPLC method that demonstrates excellent linearity, precision, and accuracy for the quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99.5% purity)
-
Internal Standard (IS): Structural analog of this compound
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector was used.[8][9]
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| UV Detection | 275 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards (CS) and quality control (QC) samples. The IS working solution is prepared at a fixed concentration.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3][10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 20 µL into the HPLC system for analysis.
Data and Results
The method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve was linear over the concentration range of 10 ng/mL to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 10 | 0.025 |
| 50 | 0.128 |
| 250 | 0.645 |
| 1000 | 2.580 |
| 2500 | 6.450 |
| 5000 | 12.910 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Mid, High).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low QC | 30 | 4.5 | 102.3 | 5.8 | 101.5 |
| Mid QC | 300 | 2.8 | 98.7 | 3.5 | 99.2 |
| High QC | 4000 | 2.1 | 99.5 | 2.9 | 100.8 |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of pre-spiked samples to post-spiked samples.
Table 4: Extraction Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 30 | 92.5 |
| Mid QC | 300 | 94.1 |
| High QC | 4000 | 93.7 |
Visualizations
Experimental Workflow
The overall analytical process, from sample receipt to data analysis, is outlined in the workflow diagram below.
Caption: Workflow for the bioanalysis of this compound in plasma.
HPLC System Components
The logical relationship between the core components of the HPLC system used in this method is illustrated below.[7][12]
Caption: Logical diagram of the HPLC instrument components.
Conclusion
The RP-HPLC method described provides a reliable and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is fast and effective, yielding high recovery. The method meets typical validation criteria for linearity, precision, and accuracy, making it well-suited for supporting drug development studies.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 8. HPLC - Definition, Principle, Parts, Types, Uses, Diagram - unacademy [unacademy.com]
- 9. chromtech.com [chromtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Understanding HPLC: Key Concepts & Applications | SHIMADZU [ssi.shimadzu.com]
Unable to Proceed: Compound "Ecane" Not Identified in Scientific Literature
Initial searches for a compound named "Ecane" in the context of mass spectrometry analysis, or any scientific research, have not yielded any relevant results. This suggests that "this compound" may be one of the following:
-
A novel or very recently synthesized compound that has not yet been described in published literature.
-
A proprietary or internal company name not available in public databases.
-
A potential misspelling of another chemical compound.
Without a confirmed chemical identity, including its structure, formula, or CAS number, it is not possible to generate an accurate and scientifically valid application note or protocol for its analysis by mass spectrometry. Key experimental parameters, such as mass-to-charge ratios (m/z), fragmentation patterns, and chromatographic behavior, are entirely dependent on the specific molecular properties of the analyte.
To fulfill your request, please provide additional details to identify the compound of interest, such as:
-
The correct spelling of the compound name.
-
Its chemical formula (e.g., C₁₀H₁₂N₂O).
-
Its CAS (Chemical Abstracts Service) registry number.
-
The chemical class it belongs to (e.g., alkaloid, peptide, synthetic cannabinoid).
Once the compound is clearly identified, a detailed application note and protocol, complete with experimental methods, data tables, and the requested diagrams, can be developed.
Application of "Ecane" in CRISPR-Cas9 Experiments: A Review of Current Findings
Initial searches for a reagent, technique, or molecule specifically named "Ecane" for use in CRISPR-Cas9 experiments have not yielded any direct results. The scientific literature and available research documentation do not presently contain information on a component or method referred to as "this compound" in the context of gene editing.
The term may be a novel, proprietary, or highly specialized designation not yet widely disseminated in public-facing research. It is also possible that "this compound" is a typographical error or a misnomer for an existing technology.
While information on "this compound" is not available, the broader search for CRISPR-Cas9 applications has highlighted significant advancements in gene editing within various organisms, including agricultural species like sugarcane (Saccharum officinarum). Researchers have successfully utilized CRISPR-Cas9 for precision breeding in sugarcane, demonstrating the tool's potential to enhance crop characteristics.[1][2] Additionally, studies have explored the use of CRISPR-Cas9 for genome editing in the cane toad (Rhinella marina) as a potential strategy for invasive species control.[3]
For researchers, scientists, and drug development professionals interested in the general principles and methodologies of CRISPR-Cas9 experiments, the following sections provide an overview of established protocols, data interpretation, and key considerations.
I. General Principles of CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system is a powerful gene-editing tool composed of two key components: the Cas9 nuclease, an enzyme that acts as molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome.[4][5] The process involves the following key steps:
-
Target Recognition: The gRNA, which contains a sequence complementary to the target DNA, binds to the Cas9 protein.[6]
-
DNA Cleavage: The Cas9-gRNA complex scans the genome for a protospacer adjacent motif (PAM) sequence. Upon recognition of the PAM and the target DNA sequence, the Cas9 nuclease induces a double-strand break (DSB) in the DNA.[4][6]
-
DNA Repair: The cell's natural DNA repair mechanisms are then activated to repair the DSB. This can occur through two primary pathways:
-
Non-Homologous End Joining (NHEJ): This pathway is prone to errors and often results in small insertions or deletions (indels) at the cut site, which can lead to gene knockout.[7]
-
Homology-Directed Repair (HDR): In the presence of a donor DNA template, this pathway can be used to introduce precise genetic modifications, such as single nucleotide substitutions or the insertion of larger DNA sequences.[7]
-
II. Experimental Workflow for CRISPR-Cas9
A typical CRISPR-Cas9 experiment follows a structured workflow, from the initial design to the final validation of the genetic modification.
Experimental Workflow Diagram
Caption: General experimental workflow for a CRISPR-Cas9 experiment.
III. Protocols for Key Experiments
While a specific protocol for "this compound" cannot be provided, the following are generalized methodologies for common steps in a CRISPR-Cas9 experiment.
Protocol 1: Transfection of CRISPR Components into Mammalian Cells
This protocol describes the delivery of CRISPR-Cas9 components into cultured mammalian cells using lipid-based transfection.
Materials:
-
Cultured mammalian cells
-
Cas9-expressing plasmid or Cas9 protein
-
gRNA expression plasmid or synthetic gRNA
-
Lipid-based transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Complex Formation:
-
In tube A, dilute the Cas9 and gRNA plasmids (or RNP complex) in Opti-MEM.
-
In tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis of editing efficiency.
Protocol 2: Assessment of On-Target Editing Efficiency
This protocol outlines a common method for determining the frequency of indels at the target locus using Sanger sequencing and TIDE (Tracking of Indels by Decomposition) analysis.
Materials:
-
Genomic DNA extracted from edited and control cells
-
PCR primers flanking the target site
-
Taq DNA polymerase and dNTPs
-
Agarose gel and electrophoresis equipment
-
Sanger sequencing service
-
TIDE web tool
Procedure:
-
PCR Amplification: Amplify the target genomic region from both edited and control cell populations using PCR.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a single product of the expected size.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
TIDE Analysis:
-
Upload the Sanger sequencing files (.ab1) for both the control and edited samples to the TIDE web tool.
-
The tool will deconvolve the sequencing chromatograms to identify and quantify the frequency and spectrum of indels in the edited population.
-
IV. Quantitative Data Presentation
Effective data presentation is crucial for interpreting the outcomes of CRISPR-Cas9 experiments. The following tables provide templates for summarizing key quantitative data.
Table 1: On-Target Editing Efficiency
| gRNA ID | Target Gene | Cell Type | Editing Efficiency (%) | Predominant Indel Type |
| gRNA-001 | Gene X | HEK293T | 85 | -1 bp |
| gRNA-002 | Gene X | HeLa | 72 | +1 bp |
| gRNA-003 | Gene Y | iPSC | 65 | -10 bp deletion |
Table 2: Off-Target Analysis Summary
| gRNA ID | Potential Off-Target Site | Mismatches | Off-Target Editing Frequency (%) |
| gRNA-001 | Chr 1: 12345678 | 3 | <0.1 |
| gRNA-001 | Chr 5: 87654321 | 4 | Not Detected |
| gRNA-002 | Chr 10: 24681012 | 2 | 1.5 |
V. Signaling Pathways and Logical Relationships
Understanding the cellular pathways involved in DNA repair is essential for optimizing CRISPR-Cas9 outcomes. The choice between NHEJ and HDR is a critical determinant of the editing result.
DNA Double-Strand Break Repair Pathways
Caption: Cellular pathways for repairing double-strand breaks induced by CRISPR-Cas9.
References
- 1. Sweet Success: CABBI Demonstrates First Precision Breeding of Sugarcane With CRISPR/Cas9 – UF Innovate [innovate.research.ufl.edu]
- 2. First Breeding of Sugar Cane Using CRISPR/Cas9 | Technology Networks [technologynetworks.com]
- 3. Efficient CRISPR-Cas9-Mediated Genome Editing of the Cane Toad (Rhinella marina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]
- 6. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From science fiction to reality: The CRISPR-Cas9 revolution [abcam.com]
Application Notes and Protocols for the Synthesis and Evaluation of Ecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of Ecane derivatives, a class of tropane alkaloids with significant activity at the dopamine transporter (DAT). The protocols outlined below are intended to serve as a guide for the preparation and characterization of these compounds for research and drug development purposes.
Introduction
This compound derivatives are structurally related to cocaine and are primarily investigated for their potential as therapeutics for central nervous system disorders, including attention-deficit/hyperactivity disorder (ADHD) and substance use disorders. Their primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain. This document details the synthetic routes to key this compound precursors and derivatives, along with protocols for assessing their biological activity.
Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically commences with the preparation of the key intermediate, 2-carbomethoxytropinone (2-CMT), followed by stereoselective reduction and subsequent functionalization.
Protocol 1: Synthesis of (±)-2-Carbomethoxytropinone (2-CMT)
This protocol is adapted from the Robinson-Schöpf condensation reaction.
Materials:
-
Succinaldehyde (40% aqueous solution)
-
Methylamine hydrochloride
-
Monomethyl β-ketoglutarate (prepared from β-ketoglutaric anhydride and methanol)[1]
-
Citric acid
-
Sodium hydroxide
-
Chloroform
-
Silica gel
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, combine a solution of succinaldehyde, methylamine hydrochloride, and monomethyl β-ketoglutarate in a buffered aqueous solution (e.g., citric acid buffer, pH ~5).[2][3][4]
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 4 hours to several days) to allow for the Mannich-type condensation and subsequent cyclization to form racemic 2-CMT.[3]
-
Extraction of Crude 2-CMT:
-
Purification:
-
The combined organic extracts can be washed with a citric acid solution to perform an acidic back-extraction for purification.[4]
-
The crude 2-CMT can be further purified by column chromatography on silica gel.
-
-
Characterization: The final product should be characterized by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity. The melting point of racemic 2-CMT is approximately 106-107 °C.[3]
Protocol 2: Reduction of (±)-2-Carbomethoxytropinone to (±)-Ecgonine Methyl Ester (EME)
This protocol describes the stereoselective reduction of 2-CMT using sodium amalgam.
Materials:
-
(±)-2-Carbomethoxytropinone (2-CMT)
-
1.5% Sodium amalgam (Na/Hg)
-
Sulfuric acid (10% and 30% solutions)
-
Bromophenol blue indicator
-
Potassium hydroxide (KOH) or Ammonium hydroxide
-
Chloroform or other suitable organic solvent
Procedure:
-
Reaction Setup: In a three-neck round bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-CMT in ice-cold 10% sulfuric acid. Add a few drops of bromophenol blue indicator.[5][6]
-
Reduction:
-
Cool the solution to below +5°C in an ice-salt bath.
-
Slowly add small portions of 1.5% sodium amalgam to the vigorously stirred solution over a period of 2.5-3.5 hours.[5][6]
-
Maintain the pH of the solution between 3 and 4 by the periodic addition of cold 30% sulfuric acid. The color of the indicator will help in monitoring the pH.[5]
-
Keep the temperature of the reaction mixture below +5°C throughout the addition.
-
-
Work-up:
-
After the addition of the amalgam is complete, continue stirring for an additional 45 minutes.
-
Carefully separate the mercury from the aqueous solution.
-
Make the aqueous solution strongly alkaline (pH ~11) with KOH or ammonium hydroxide.[6]
-
Extract the aqueous layer multiple times with chloroform.[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a mixture of (±)-ecgonine methyl ester (EME) and (±)-pseudoecgonine methyl ester (PEME).
-
-
Purification and Separation: The two diastereomers can be separated by fractional crystallization or column chromatography.
Protocol 3: Benzoylation of (±)-Ecgonine Methyl Ester to (±)-Cocaine
This protocol describes the final step in the synthesis of cocaine from EME.
Materials:
-
(±)-Ecgonine Methyl Ester (EME) hydrochloride
-
Pyridine (dry)
-
Benzoyl chloride
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In an oven-dried round bottom flask under an inert atmosphere (argon or nitrogen), add EME hydrochloride and dry pyridine. Stir the mixture in an ice bath.[5]
-
Benzoylation:
-
Slowly add a solution of benzoyl chloride in dry pyridine dropwise to the cold, stirred mixture over 5 minutes.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours under the inert atmosphere.
-
-
Work-up and Purification:
-
The reaction mixture is typically worked up by adding it to ice-water, making the solution basic, and extracting the product with an organic solvent.
-
The crude product can be purified by crystallization or column chromatography to yield (±)-cocaine.
-
Synthesis of 3β-Substituted this compound Derivatives
A variety of 3β-substituted this compound derivatives have been synthesized to explore their structure-activity relationships (SAR) at the monoamine transporters. These are often prepared from (-)-cocaine or (-)-ecgonine.
General Scheme for 3β-Aryl Tropane Analogs
The synthesis of 3β-phenyltropane analogs often involves the modification of the 3β-phenyl ring of a precursor molecule. For example, bromination or iodination of 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester can be achieved using reagents like bromine with tin(IV) chloride or iodine chloride in acetic acid, respectively.[7]
Biological Evaluation of this compound Derivatives
The primary biological target of most this compound derivatives is the dopamine transporter (DAT). The following protocols describe standard in vitro assays to determine the affinity and functional activity of these compounds at the DAT.
Protocol 4: Dopamine Transporter (DAT) Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the DAT.
Materials:
-
Rat striatal tissue homogenate or cells expressing DAT
-
[³H]-WIN 35,428 or other suitable radioligand
-
Assay buffer (e.g., phosphate-buffered saline)
-
Test compounds (this compound derivatives) at various concentrations
-
Non-specific binding determinator (e.g., a high concentration of unlabeled cocaine or GBR 12909)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the membrane homogenate, varying concentrations of the test compound, and a fixed concentration of the radioligand in the assay buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Protocol 5: Dopamine Uptake Inhibition Assay
This assay measures the functional ability of a test compound to block the uptake of dopamine into cells or synaptosomes.
Materials:
-
Rat striatal synaptosomes or a cell line stably expressing the human DAT (e.g., HEK-293-hDAT)
-
[³H]-Dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (this compound derivatives) at various concentrations
-
Uptake inhibitors for non-specific uptake determination (e.g., nomifensine)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Cells/Synaptosomes: Prepare a suspension of synaptosomes or cultured cells.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]-Dopamine to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by adding ice-cold assay buffer and filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.
Data Presentation
The following tables summarize the binding affinities and uptake inhibition potencies of a selection of 3β-substituted tropane analogs at the dopamine (DAT), serotonin (5-HTT), and norepinephrine (NET) transporters.
Table 1: Monoamine Transporter Binding Affinities of 3β-(Substituted Phenyl)tropane Analogs [7]
| Compound | R¹ | R² | R³ | DAT IC₅₀ (nM) | 5-HTT Kᵢ (nM) | NET Kᵢ (nM) |
| 7a | H | H | OMe | 6.5 | 49 | 260 |
| 7d | Br | H | OMe | 2.0 | 12 | 280 |
| 7e | Br | Br | OMe | 1.8 | 1.9 | 160 |
| 7f | I | H | OMe | 1.3 | 4.6 | 210 |
| 7g | I | I | OMe | 1.0 | 1.1 | 140 |
Table 2: Dopamine Transporter Affinity and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives [8][9]
| Compound | 6-Substituent | DAT Kᵢ (nM) | DA Uptake IC₅₀ (nM) |
| (-)-19a | H | 33 | 120 |
| (+)-20a | H | 60 | 150 |
| 19b | 6α-Me | 211 | >10,000 |
| 21b | 6β-Me | 57 | 250 |
Visualizations
Dopamine Transporter (DAT) Signaling Pathway
The primary action of this compound derivatives is the inhibition of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, which in turn enhances the activation of postsynaptic dopamine receptors (D1 and D2). Activation of D1 receptors can lead to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including Rasgrp2, which activates Rap1, a small G protein involved in regulating neuronal excitability and reward-related behaviors.[10]
Caption: Dopamine transporter inhibition by this compound derivatives.
Experimental Workflow for Synthesis and Screening of this compound Derivatives
The following diagram illustrates a typical workflow for the synthesis, purification, and biological screening of novel this compound derivatives.
Caption: Synthesis and screening workflow for this compound derivatives.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Synthesis of Tropinone & 2-CMT [chemistry.mdma.ch]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]
- 7. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure, dopamine transporter affinity, and dopamine uptake inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. neurosciencenews.com [neurosciencenews.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ecane Solubility
Disclaimer: "Ecane" is not a publicly recognized chemical entity. This guide provides generalized troubleshooting advice for a poorly soluble, hypothetical small molecule research compound, referred to herein as "this compound." Researchers should always consult the specific documentation provided by the compound manufacturer.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in the recommended solvent (e.g., DMSO). What should I do?
A1: If this compound fails to dissolve in the recommended primary solvent, consider the following steps:
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent like DMSO. Water absorption by DMSO can significantly reduce its solvating power for hydrophobic compounds.[1][2]
-
Gentle Warming: Warm the solution in a water bath (typically 37°C) to aid dissolution.[3] Avoid excessive heat, which could degrade the compound.
-
Mechanical Agitation: Use a vortex mixer or sonicator to provide mechanical energy, which can help break down compound aggregates and facilitate dissolution.[3][4][5]
-
Check for Saturation: You may be attempting to create a stock solution that is above the compound's solubility limit in that specific solvent. Try preparing a more dilute stock solution.
Q2: this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock" or "crashing out," is common for poorly soluble compounds.[3] Here are strategies to mitigate it:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[3][6] Temperature changes can negatively affect solubility.[7]
-
Rapid Mixing: Add the DMSO stock solution drop-wise into the medium while gently vortexing or swirling.[3] This helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5% and ideally below 0.1%, as high concentrations can be toxic to cells and also affect solubility.[4][8]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium to gradually decrease the solvent concentration.[6]
Q3: I see a precipitate in my this compound-containing media after incubation. What could be the cause?
A3: Precipitation that occurs over time in an incubator can be due to several factors:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium, affecting compound solubility.[6]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the serum or basal medium, forming insoluble complexes.[3][6][7]
-
Exceeding Thermodynamic Solubility: While a compound might be kinetically soluble for a short time, it may precipitate as it equilibrates to its lower thermodynamic solubility limit.
-
Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock can cause the compound to come out of solution, leading to the introduction of micro-precipitates into your media.[6][8] It is recommended to aliquot stock solutions into single-use volumes.[6][8][9]
Q4: How can I increase the aqueous solubility of this compound for my in vitro assays?
A4: Enhancing the solubility of poorly soluble compounds often requires formulation strategies.[10][11] Consider these approaches:
-
Use of Co-solvents: In some cases, a mixture of solvents (e.g., DMSO and polyethylene glycol) for the stock solution can improve solubility upon dilution.[8]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer or medium (within a physiologically acceptable range) can increase its solubility.[8][11]
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Triton X-100 (e.g., 0.01-0.05%) in the assay buffer can help maintain compound solubility.[4][10]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds, forming a more water-soluble complex.[12]
Q5: Could solubility issues be the reason for inconsistent results in my experiments?
A5: Absolutely. Poor solubility is a major cause of experimental variability and inaccurate results.[13]
-
Inaccurate Concentration: If the compound precipitates, the actual concentration in solution will be lower than intended, leading to an underestimation of its activity.[8][13]
-
Reduced Hit-Rates: In high-throughput screening (HTS), compounds with low solubility have a lower hit rate.[13]
-
Erroneous Structure-Activity Relationships (SAR): Inaccurate potency data due to solubility issues can mislead drug discovery efforts.[13]
Troubleshooting Guides & Experimental Protocols
Data Presentation: Solubility of this compound in Common Solvents
The following table summarizes the approximate solubility of a hypothetical poorly soluble compound, this compound, in various laboratory solvents. This data is for illustrative purposes only.
| Solvent | Solubility at 25°C (Approx.) | Notes |
| Water | < 1 µM | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µM | Insoluble in physiological buffers. |
| Ethanol | ~5 mM | Moderately soluble. |
| Methanol | ~2 mM | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 mM | Highly soluble; recommended for primary stock solutions. |
| N,N-Dimethylformamide (DMF) | > 50 mM | Alternative primary solvent. |
Experimental Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, assuming a molecular weight (MW) of 450.5 g/mol for this compound. Adjust calculations based on the actual MW of your compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 450.5 g/mol × 1000 mg/g = 4.505 mg
-
-
Weighing: Carefully weigh 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes.[9] Visually inspect to ensure all solid has dissolved. If solids persist, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL).[6][9] Store aliquots protected from light at -20°C or -80°C as recommended.
Experimental Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to determine the maximum soluble concentration of this compound in your experimental buffer (e.g., PBS or cell culture medium).
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Plate Setup: Add 198 µL of the aqueous buffer to wells A1 through H1 of the 96-well plate.
-
Highest Concentration: Add 2 µL of the 10 mM this compound stock to well A1 and mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well A1 to well B1, mixing, then 100 µL from B1 to C1, and so on, down to well G1. Do not add any compound to well H1 (this will be your blank control).
-
Incubation: Incubate the plate at the experimental temperature (e.g., 37°C) for 1-2 hours.
-
Observation:
-
Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness, crystals, or sediment).[6]
-
Turbidimetric Measurement: Read the absorbance of the plate at a wavelength between 600-650 nm. A significant increase in absorbance compared to the blank indicates light scattering due to precipitate formation.
-
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear and does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Hypothetical Signaling Pathway: this compound as a Kinase Inhibitor
Caption: this compound as a hypothetical inhibitor of the RAF kinase signaling pathway.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Ecane Degradation in Solution
Disclaimer: Information regarding a specific compound named "Ecane" is not publicly available. This technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with the same stock of this compound. | Degradation due to improper storage or handling (e.g., repeated freeze-thaw cycles).[1] | 1. Prepare fresh aliquots from a new powder stock. 2. Perform a stability study on the stock solution to determine optimal storage conditions.[1] 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Precipitate forms in the stock solution upon thawing or dilution into aqueous buffer. | - Low solubility at lower temperatures. - Solvent has absorbed water. - Compound degradation to an insoluble product.[2] | 1. Gently warm the vial to room temperature and vortex to redissolve the compound.[1] 2. Ensure the compound is fully dissolved before use.[1] 3. Use anhydrous solvent for stock preparation.[1] 4. Consider using a different solvent or a co-solvent system.[3] 5. Analyze the precipitate to determine its identity (parent compound or degradant).[2] |
| Loss of biological activity over time in a cell-based assay. | - Chemical degradation of this compound in the culture medium.[3] - Adsorption of the compound to plasticware.[3] - Cellular metabolism of the compound.[3] | 1. Confirm the purity of the stock solution using HPLC or LC-MS.[1] 2. Assess the stability of this compound directly in the cell culture medium over the time course of the experiment.[3] 3. Use low-binding plates or add a small amount of a non-ionic surfactant.[2] 4. Evaluate the metabolic stability of this compound in the presence of cells.[3] |
| Color change observed in the stock solution. | Oxidation or another form of chemical degradation.[1] | 1. Discard the stock solution.[1] 2. Prepare a fresh stock solution. 3. If the compound is known to be oxygen-sensitive, consider storing it under an inert gas (e.g., argon or nitrogen).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of small molecule degradation in aqueous solutions?
A1: The most common causes of degradation in aqueous solutions are:
-
Hydrolysis: The breakdown of a compound due to reaction with water. This is particularly common for molecules with ester, amide, or lactam functional groups.[4][5] The rate of hydrolysis is often pH-dependent.[2]
-
Oxidation: The loss of electrons from a molecule, which can be initiated by dissolved oxygen, light, heat, or trace metal impurities.[4][5][6]
-
Photolysis: Degradation caused by exposure to light, especially UV light.[5]
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
A2: For optimal stability, stock solutions should be prepared using a high-purity, anhydrous solvent such as DMSO.[1] It is recommended to:
-
Prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
For short-term storage (up to a month), store aliquots at -20°C.[1]
-
For long-term storage (up to six months or longer), store aliquots at -80°C.[1]
-
Protect light-sensitive compounds by using amber vials or wrapping them in foil.
Q3: How can I quickly assess the stability of this compound in a new solvent or buffer?
A3: A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 4°C, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS.[2] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[2]
Q4: Can components of my assay buffer affect the stability of this compound?
A4: Yes, components of the assay medium, such as serum proteins, can non-specifically bind to your compound, reducing its effective concentration.[3] Additionally, certain additives or high concentrations of salts in the buffer can affect compound solubility and stability. It is recommended to assess compound stability directly in the final assay buffer.[3]
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 2 | 99.5% | 98.2% | 95.1% |
| 4 | 99.1% | 96.5% | 90.3% |
| 8 | 98.2% | 93.1% | 81.6% |
| 24 | 95.8% | 82.4% | 62.5% |
Experimental Protocols
Protocol: HPLC-Based Stability Assay in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time and at different temperatures.
Materials:
-
This compound powder
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into the aqueous buffer to the final working concentration (e.g., 10 µM).
-
Time Point Zero (T=0): Immediately take an aliquot of the working solution, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and analyze by HPLC to determine the initial purity and peak area.[2]
-
Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[2]
-
Time Points: At designated time points (e.g., 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[2]
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.[2]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC.[2]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Potential degradation pathways for a small molecule.
Caption: Workflow for assessing compound stability in solution.
References
Technical Support Center: Improving the Yield of Ecane Synthesis via Wittig Reaction
Welcome to the technical support center for Ecane synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and purity of this compound, synthesized via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is resulting in a low yield of this compound. What are the common causes?
A low yield in a Wittig reaction can stem from several factors. One of the primary issues can be the incomplete formation of the ylide, the key reactive intermediate. This can be due to a base that is not strong enough to deprotonate the phosphonium salt, or the presence of moisture which can quench the strong base.[1] Aldehydes, one of the starting materials, can also be problematic as they are prone to oxidation into non-reactive carboxylic acids or polymerization.[1][2] Additionally, steric hindrance in either the aldehyde or the ylide can slow down the reaction, leading to lower yields.[2][3]
Another common issue is the difficulty in separating the desired alkene product from the triphenylphosphine oxide byproduct, which can lead to product loss during purification.[3] The choice of solvent is also critical; it must be anhydrous to prevent quenching the ylide.[1] Finally, the order of reagent addition can sometimes impact the yield, especially if the ylide is unstable.[1][4]
Q2: I am observing a mixture of E/Z isomers for my this compound product. How can I control the stereoselectivity?
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[3]
-
For (Z)-alkenes: Non-stabilized ylides, typically those with simple alkyl substituents, generally favor the formation of the (Z)-alkene, especially under salt-free conditions.[1][2][3] Performing the reaction in a solvent like dimethylformamide (DMF) with the presence of lithium or sodium iodide can further enhance the selectivity for the Z-isomer.[2]
-
For (E)-alkenes: Stabilized ylides, which contain electron-withdrawing groups like esters or ketones, are less reactive and tend to form the more thermodynamically stable (E)-alkene.[2][3] For non-stabilized ylides, the Schlosser modification can be employed to favor the E-alkene. This involves using a strong base like phenyllithium at low temperatures to epimerize the intermediate betaine before it collapses to the alkene.[2]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its similar physical properties to many organic products.[3] Several methods can be employed for its removal:
-
Crystallization: If your this compound product is a solid, recrystallization can be an effective purification method as TPPO may have different solubility properties.[3]
-
Chromatography: Column chromatography is a reliable method for separating the alkene from TPPO. A nonpolar eluent system is typically effective.[1][3]
-
Precipitation of TPPO: TPPO is poorly soluble in nonpolar solvents like cyclohexane and petroleum ether. A solvent swap to a nonpolar solvent can induce the precipitation of TPPO, which can then be removed by filtration.[1]
-
Conversion to a more polar compound: Low-polarity phosphorus-containing impurities can be converted into high-polarity derivatives using reagents like hydrogen peroxide or iodomethane, facilitating their removal by column chromatography.[5]
-
Complexation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate and can be filtered off.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Ineffective Ylide Formation | Ensure the phosphonium salt is thoroughly dried. Use a sufficiently strong, non-nucleophilic base (e.g., NaH, KOtBu, NaHMDS).[6] Use an anhydrous aprotic solvent like THF or diethyl ether.[1] |
| Degraded Aldehyde | Check the purity of the aldehyde. Aldehydes can oxidize to carboxylic acids or polymerize.[1][2] |
| Steric Hindrance | For sterically hindered ketones or aldehydes, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a more nucleophilic phosphonate-stabilized carbanion.[3][6] |
| Unstable Ylide | If the ylide is unstable, try adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[1][4] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution with TPPO | If the product has very low polarity, convert the phosphorus impurities into high-polarity derivatives using hydrogen peroxide or iodomethane before chromatography.[5] |
| Product Loss During Recrystallization | Carefully select the recrystallization solvent to maximize the solubility difference between the product and TPPO.[7] |
| Water-soluble byproducts | If using the Horner-Wadsworth-Emmons (HWE) reaction, the phosphate byproduct is water-soluble and can be easily removed with an aqueous workup.[3][6] |
Data Presentation
Table 1: Common Bases for Ylide Generation and Their Properties
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl ether | Very strong base, requires strictly anhydrous conditions.[8] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic base.[6] |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, t-Butanol | Strong, non-nucleophilic base.[6] |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 | THF | Strong, non-nucleophilic base, often used for salt-free conditions.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
This protocol is a general guideline and may require optimization for your specific substrates.
1. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the dried alkyltriphenylphosphonium salt (1.2 equivalents).[1]
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents). The formation of the ylide is often indicated by a color change (typically to orange or red).[1]
-
Stir the mixture at 0 °C for 30 minutes.
2. Reaction with Aldehyde:
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).[6]
3. Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous ammonium chloride (NH₄Cl) solution.[6]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkene.[6]
Visualizations
Diagrams of Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Reducing off-target effects of Ecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Ecane, a potent inhibitor of the EKA kinase.
Troubleshooting Guide: Addressing Unexpected Phenotypes and Toxicity
Issue: Experiencing cellular toxicity or unexpected phenotypes at effective this compound concentrations?
This is a common issue that may arise from off-target inhibition of EKB and EKC kinases. The following guide will help you troubleshoot and minimize these effects.
1. Determine the Optimal this compound Concentration
The first step is to perform a dose-response experiment to identify the lowest effective concentration of this compound that inhibits EKA without significantly affecting EKB and EKC.
Experimental Protocol: Dose-Response Curve using Western Blot
-
Cell Seeding: Plate your cancer cell line of interest at a density of 2 x 10^5 cells/well in a 6-well plate and incubate for 24 hours.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO-treated control.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blot: Perform a Western blot analysis to detect the phosphorylation levels of EKA's direct downstream target (p-SubstrateA), as well as downstream targets of EKB (p-SubstrateB) and EKC (p-SubstrateC).
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the this compound concentration. Determine the IC50 values for each kinase.
Table 1: Representative IC50 Values of this compound
| Target Kinase | IC50 (nM) | Recommended Concentration Range (nM) |
| EKA | 5 | 1 - 10 |
| EKB | 50 | > 50 (Off-target) |
| EKC | 200 | > 200 (Off-target) |
Logical Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
2. Confirm Off-Target Engagement in Cells
To confirm that the observed toxicity is due to off-target effects, it is crucial to demonstrate that this compound is engaging with EKB and/or EKC in your cellular model at the concentrations being used.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot for the presence of EKA, EKB, and EKC.
-
Data Analysis: Increased thermal stability of a kinase in the presence of this compound indicates target engagement.
Table 2: Expected CETSA Results
| This compound Concentration | EKA Stability | EKB Stability | EKC Stability |
| 10 nM | Increased | No Change | No Change |
| 100 nM | Increased | Increased | No Change |
| 500 nM | Increased | Increased | Increased |
Frequently Asked Questions (FAQs)
Q1: My cells are dying even at the recommended concentration range for EKA inhibition. What should I do?
A1: If you are still observing toxicity at a low nanomolar range, consider the following:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of EKB or EKC. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response Western blot to determine the precise concentration at which viability drops.
-
Duration of Treatment: Reduce the duration of this compound treatment. A shorter exposure time may be sufficient to inhibit EKA signaling without triggering the toxic off-target effects.
-
Combination Therapy: Consider using a lower dose of this compound in combination with another therapeutic agent that targets a parallel survival pathway in your cancer cells.
Q2: How can I rescue the off-target effects of this compound to confirm they are the source of the toxicity?
A2: A genetic rescue experiment can provide definitive evidence.
Experimental Protocol: Genetic Rescue Experiment
-
Generate Resistant Mutants: Create versions of EKB and EKC that contain mutations in the this compound binding pocket, rendering them insensitive to the inhibitor.
-
Transfect Cells: Transfect your cells with plasmids encoding for the resistant EKB and EKC mutants.
-
This compound Treatment: Treat the transfected cells with a concentration of this compound that was previously determined to be toxic.
-
Assess Viability: Measure cell viability. If the cells expressing the resistant mutants survive, it confirms that the toxicity is due to the off-target inhibition of EKB and EKC.
Signaling Pathway Overview
Technical Support Center: ECANE Experiments
Disclaimer: The term "Ecane experiment" is not a widely recognized scientific term. This support center has been created using a hypothetical experiment, the E nhanced C ellular A ctivity and N etwork E valuation (this compound) assay, as a representative model for a cell-based assay used in drug development. The troubleshooting advice, protocols, and diagrams provided are based on common principles of cell-based screening and can be adapted to your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for the this compound assay?
A1: The ideal cell seeding density should be determined during assay optimization to maximize the assay window.[1] The cell number needs to be sufficient to produce a measurable signal, but overcrowding should be avoided.[1] We recommend performing a cell titration experiment, testing a range of densities (e.g., 5,000 to 40,000 cells/well in a 96-well plate) to find the density that provides the best signal-to-background ratio and a robust Z'-factor (>0.5).
Q2: Which type of microplate should I use for my this compound assay?
A2: The choice of microplate depends on the detection method. For luminescence-based readouts, opaque white plates are recommended as they maximize the signal by reflecting light.[2][3] For fluorescence-based assays, black-walled, clear-bottom plates are ideal to reduce background fluorescence and crosstalk between wells.[4][5]
Q3: How can I minimize the "edge effect" in my assay plates?
A3: The "edge effect," where wells on the perimeter of the plate behave differently, can be caused by evaporation or temperature gradients. To mitigate this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and not use them for experimental data.[6] Ensuring proper plate sealing and maintaining a humidified incubator environment can also help.
Q4: How long should I incubate my cells with the test compounds?
A4: The optimal incubation time depends on the specific target and the expected mechanism of action of the compounds. Different assays may require incubation times ranging from a few hours to 72 hours to observe a cellular response.[6] We recommend performing a time-course experiment (e.g., 6, 12, 24, 48 hours) during assay development to determine the point of maximal response.
Q5: My this compound assay results are not reproducible. What are the common causes?
A5: Poor reproducibility in cell-based assays can stem from several sources.[7] Common culprits include inconsistent pipetting, variability in cell health and passage number, and fluctuations in incubator conditions (temperature and CO2).[1][8] Using calibrated pipettes, maintaining a consistent cell culture practice, and regularly monitoring equipment can improve reproducibility.[1][8]
Troubleshooting Guides
Problem 1: High Background Signal
High background can mask the specific signal from your experimental samples, leading to a poor signal-to-background ratio and a low Z'-factor.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh reagents and use sterile, filtered components. Test for background signal from individual reagents and media.[9] |
| Autofluorescence of Media or Plates | Use phenol red-free medium, as phenol red is a known source of autofluorescence.[5][10] For fluorescence assays, use black microplates to minimize plate-related background.[4][5] |
| Sub-optimal Antibody/Reagent Concentration | Perform a titration of your detection reagents to find the concentration that provides the best signal-to-noise ratio.[11] |
| Insufficient Washing Steps | Increase the number and rigor of wash steps to remove unbound detection reagents.[8][12] Adding a detergent like Tween-20 (0.05%) to the wash buffer can also help.[8] |
| Cross-Contamination | Use fresh pipette tips for each sample and reagent.[8] Ensure proper sealing of plates during incubation and shaking steps.[8] |
Problem 2: Low or No Signal
A weak or absent signal can make it impossible to detect a biological response.
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | For fluorescence assays, ensure that the excitation and emission filters match the spectra of your fluorophore.[4] For luminescence, make sure the appropriate reader settings are selected. |
| Degraded Reagents | Check the expiration dates of all reagents and store them under the recommended conditions.[13][14] Avoid repeated freeze-thaw cycles of sensitive reagents.[15] |
| Low Target Expression | Confirm that the cell line you are using expresses the target of interest at a sufficient level.[1][11] |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of your primary and secondary antibodies or other detection reagents to find the optimal working concentration.[11] |
| Cell Health Issues | Ensure that the cells used in the assay are healthy and in the logarithmic growth phase.[1] Perform a cell viability test to confirm cell health.[1] |
Experimental Protocols
This compound Assay Protocol for a 96-Well Plate
This protocol outlines a general workflow for the hypothetical this compound assay, which measures the activation of a luminescent reporter gene downstream of a target signaling pathway.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Dilute cells to the optimized seeding density (e.g., 20,000 cells/mL) in the appropriate culture medium.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle in the assay should be kept constant (e.g., <0.5%).
-
Add the desired volume of diluted compounds (and controls) to the wells.
-
Incubate for the optimized duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Signal Detection (Luminescence):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the luminescent substrate according to the manufacturer's instructions.
-
Add the specified volume of the luminescent substrate to each well.
-
Incubate the plate in the dark at room temperature for 10-20 minutes to allow the signal to stabilize.
-
Read the luminescence on a plate reader with the appropriate settings.
-
Mandatory Visualizations
Diagrams
A simplified signaling pathway for the hypothetical this compound assay.
Experimental workflow for a typical this compound high-throughput screen.
References
- 1. biocompare.com [biocompare.com]
- 2. agilent.com [agilent.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. selectscience.net [selectscience.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. biotium.com [biotium.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. clpmag.com [clpmag.com]
- 14. labtest.com.br [labtest.com.br]
- 15. benchchem.com [benchchem.com]
Cell viability issues with Ecane treatment
Technical Support Center: Ecane Treatment
Disclaimer: "this compound" is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided is based on common principles of experimental cancer therapeutics and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for this compound?
This compound is a novel, synthetic small molecule designed as a targeted inhibitor of the PI3K/Akt signaling pathway. This pathway is frequently overactive in cancer, promoting cell survival and proliferation.[1][2] By inhibiting this pathway, this compound is designed to induce programmed cell death (apoptosis) in cancer cells.
Q2: What is the expected outcome of treating cancer cells with this compound?
The primary expected outcome is a dose- and time-dependent decrease in cell viability and proliferation. This is due to the induction of apoptosis and cell cycle arrest. At effective concentrations, researchers should observe a significant reduction in the number of live cells compared to untreated or vehicle-treated controls.
Q3: My cell viability is not decreasing as expected. What are the common reasons?
Several factors could contribute to a lack of response:
-
Cell Line Resistance: The chosen cell line may have inherent or acquired resistance to PI3K/Akt pathway inhibition.
-
Compound Inactivity: Ensure the this compound stock solution is prepared correctly and has been stored properly to prevent degradation.
-
Suboptimal Concentration or Duration: The concentrations used may be too low, or the treatment duration may be too short to induce a significant effect.[3][4]
-
Assay Issues: The viability assay itself may not be performing correctly or may be incompatible with your cell line.[4]
Q4: I'm observing massive cell death even at the lowest this compound concentrations. What could be the cause?
This could be due to:
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). Always include a vehicle-only control.[3]
-
High Cell Line Sensitivity: The cell line you are using might be exceptionally sensitive to this compound.
-
Incorrect Dilution: There may have been an error in calculating or performing the serial dilutions, leading to higher-than-intended concentrations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells per well. | 1. Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes. |
| 2. "Edge Effect": Evaporation from wells on the plate's perimeter. | 2. Avoid using the outermost wells. Fill them with sterile PBS or media to maintain humidity.[5] | |
| 3. Inaccurate Compound Dilution: Errors in preparing the treatment concentrations. | 3. Prepare fresh serial dilutions for each experiment and vortex between dilutions. | |
| High Background in Viability Assay (e.g., MTT) | 1. Compound Interference: this compound may directly reduce the assay reagent (e.g., MTT salt). | 1. Run a cell-free control (media + this compound + assay reagent) to check for direct reduction. If positive, consider a different viability assay (e.g., Trypan Blue, ATP-based).[3] |
| 2. Media Contamination: Bacterial or yeast contamination can affect results. | 2. Visually inspect plates for contamination. Practice sterile techniques.[5][6] | |
| 3. Phenol Red Interference: Phenol red in media can affect absorbance readings. | 3. Use phenol red-free media or ensure your blank control (media only) is properly subtracted.[5] | |
| No Clear Dose-Response Curve | 1. Concentration Range is Off: The selected concentrations are too high (all cells die) or too low (no effect). | 1. Perform a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM) to identify the optimal range. |
| 2. Precipitation of this compound: The compound may be precipitating out of the solution at higher concentrations. | 2. Visually inspect the wells for precipitate. Ensure the final solvent concentration is not causing solubility issues.[3] | |
| 3. Short Incubation Time: The treatment duration is insufficient for the compound to take effect. | 3. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.[3] |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U-87 MG | Glioblastoma | 8.5 |
| HCT116 | Colon Cancer | 25.1 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell viability by 50%.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.[9]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.[10][11] Live cells with intact membranes exclude the dye, while dead cells do not.[10]
-
Cell Preparation: After this compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension and resuspend the pellet in 1 mL of PBS.[10]
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[12]
-
Incubation: Allow the mixture to incubate for 3 minutes at room temperature.[10] Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[11][13]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of clear (viable) and blue (non-viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay identifies cells in different stages of apoptosis.[15] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membranes.[15][16]
-
Cell Collection: Following this compound treatment, collect all cells (supernatant and adherent) and wash them with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[15][16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[18]
Mandatory Visualizations
References
- 1. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
Validation & Comparative
A Comparative Analysis of Ecane and DOTA in Radiopharmaceutical Applications
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of radiopharmaceuticals, the choice of chelating agent is paramount to the efficacy and safety of diagnostic and therapeutic agents. This guide provides a detailed comparison of Ecane (N,N',N'',N'''-Tetrakis(2-hydroxypropyl)-1,4,7,10-tetraazacyclododthis compound) and the widely-used DOTA (1,4,7,10-tetraazacyclododthis compound-1,4,7,10-tetraacetic acid), focusing on their application in radiolabeling and medical imaging. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
The core function of these molecules lies in their ability to form stable complexes with radiometals, a process known as chelation. The stability of these complexes is critical to prevent the release of toxic metal ions in vivo. Both this compound and DOTA are derivatives of the macrocycle cyclen (1,4,7,10-tetraazacyclododthis compound), which provides a rigid framework for coordinating with metal ions.[1][2][3]
Performance and Properties: A Head-to-Head Comparison
The primary distinction between this compound and DOTA lies in the pendant arms attached to the cyclen backbone. This compound features four hydroxypropyl groups, while DOTA possesses four carboxymethyl groups. This structural difference significantly influences their coordination chemistry, stability with different metal ions, and overall performance as chelating agents in radiopharmaceutical formulations.
DOTA is a well-established and versatile chelator used in a majority of MRI scans that employ a contrast agent and is also pivotal in PET and SPECT imaging.[4][5][6] Its carboxylate groups provide strong binding to a variety of metal ions, including lanthanides like gadolinium (for MRI) and radionuclides such as ⁶⁸Ga and ¹⁷⁷Lu (for PET and radiotherapy).[4][5] The resulting metal complexes with DOTA exhibit high thermodynamic stability and kinetic inertness, which are crucial for in vivo applications.[6]
This compound, with its hydroxypropyl arms, forms cationic complexes with lanthanides.[7] While less prevalent in current clinical use compared to DOTA, its unique properties may offer advantages in specific applications. The hydroxyl groups can influence the solubility and pharmacokinetic profile of the resulting radiopharmaceutical.
| Property | This compound (THP-cyclen) | DOTA |
| Pendant Arms | Four 2-hydroxypropyl groups | Four carboxymethyl groups |
| Charge of Metal Complex | Typically Cationic | Typically Anionic |
| Primary Applications | Research in lanthanide complexation | MRI contrast agents, PET/SPECT imaging, Radiotherapy |
| Key Metal Ions Chelated | Lanthanides (e.g., La, Tm)[7] | Lanthanides (e.g., Gd), Ga, Lu, Y, In, Cu[4][5] |
| Established Clinical Use | Limited | Widespread |
Experimental Protocols: Radiolabeling with Cyclen-Based Chelators
The process of incorporating a radionuclide into a chelator is a critical step in the preparation of a radiopharmaceutical. The following is a generalized experimental workflow for radiolabeling a DOTA-conjugated targeting molecule, which can be adapted for other cyclen derivatives like this compound.
General Radiolabeling Workflow
Caption: Generalized workflow for radiolabeling a chelator-conjugated molecule.
Detailed Methodology:
-
Buffer Preparation: A metal-free buffer, typically sodium acetate or ammonium acetate, is prepared with a specific pH (e.g., 4.5-5.5) to facilitate the radiolabeling reaction. The choice of buffer and pH is crucial and depends on the radionuclide and the chelator.
-
Ligand Conjugate Solution: The DOTA-conjugated peptide or antibody is dissolved in the prepared buffer to a specific concentration.
-
Radionuclide Elution: The desired radionuclide (e.g., ⁶⁸Ga) is eluted from a generator using an appropriate eluent (e.g., sterile 0.1 M HCl).
-
Incubation: The radionuclide eluate is added to the ligand conjugate solution. The reaction mixture is then heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 10-15 minutes) to facilitate the chelation process.
-
Quality Control: After incubation, the radiochemical purity of the product is determined using techniques like radio-TLC or radio-HPLC to ensure that the radionuclide is successfully incorporated into the chelator. Further tests for sterility and endotoxin levels are performed before clinical use.
Mechanism of Chelation and In Vivo Fate
The fundamental principle behind the utility of this compound and DOTA in radiopharmaceuticals is their ability to securely encapsulate a metal ion, preventing its release and non-specific accumulation in the body.
Caption: Logical flow from chelation to in vivo application.
Once the radiolabeled complex is formed, it is attached to a targeting moiety (e.g., a peptide or antibody) that has a high affinity for a specific biological target, such as a receptor overexpressed on cancer cells. This entire construct, the radiopharmaceutical, is then administered to the patient. The targeting moiety guides the radiopharmaceutical to the target tissue, where the radionuclide can either be detected for diagnostic imaging or deliver a therapeutic dose of radiation. The stability of the chelator-metal complex is paramount throughout this journey to ensure that the radionuclide reaches its target and to minimize off-target radiation exposure.
References
- 1. Synthesis and Antimalarial Activities of Cyclen 4-Aminoquinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYCLEN Derivatives - CD Bioparticles [cd-bioparticles.net]
- 3. chemicalland21.com [chemicalland21.com]
- 4. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododthis compound-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododthis compound-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating E-cadherin Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of key methodologies for validating E-cadherin (E-cane) target engagement in cells. E-cadherin, a transmembrane protein crucial for cell-cell adhesion, is a significant target in various pathological conditions, including cancer. The following sections detail and compare several widely used techniques, offering experimental protocols and data to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate assay for validating E-cadherin target engagement depends on various factors, including the specific research question, available resources, and desired throughput. The table below summarizes the key characteristics of several prominent methods.
| Method | Principle | Quantitative Data | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Measures the melting temperature (Tm) shift (ΔTm) upon compound binding. | Low to High (can be adapted for 384-well format) | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[1][2][3][4] | Not all ligand binding events cause a significant thermal shift; requires specific antibodies for detection (WB-CETSA).[1][4] |
| Proximity Ligation Assay (PLA) | Detects protein-protein interactions in situ by generating a fluorescent signal when two antibody-probed proteins are in close proximity (<40 nm).[5][6][7] | Quantification of fluorescent spots per cell or per area.[5] | Low to Medium | High sensitivity and specificity; provides spatial information about the interaction within the cell.[5][7][8] | Prone to false positives if antibodies are not highly specific; limited by the availability of suitable antibody pairs.[6][9] |
| Co-Immunoprecipitation (Co-IP) | An antibody to a specific protein is used to pull down the protein and its interacting partners from a cell lysate. | Relative quantification of co-precipitated proteins by Western blot. | Low | "Gold standard" for identifying protein-protein interactions; can be used to isolate protein complexes. | Can only verify suspected interactions; may not distinguish between direct and indirect interactions. |
| Förster Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore attached to two interacting molecules. | FRET efficiency, which is related to the distance between the fluorophores. | Low | Provides real-time information about protein interactions in living cells; can measure intramolecular and intermolecular distances. | Requires genetically encoded fluorescent tags, which can potentially alter protein function; sensitive to fluorophore orientation.[6] |
| Cell Adhesion Assay | Quantifies the strength of cell-cell adhesion mediated by E-cadherin. | Measurement of the force required to detach cells or the percentage of aggregated cells.[10] | Low to Medium | Directly measures the functional consequence of E-cadherin engagement. | Indirect measure of target binding; can be influenced by other cellular factors affecting adhesion. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA) Protocol for E-cadherin
This protocol is adapted for a Western blot-based readout.
1. Cell Culture and Treatment:
- Plate cells (e.g., MCF-7, which express high levels of E-cadherin) in a suitable culture dish and grow to 70-80% confluency.
- Treat the cells with the test compound or vehicle control at various concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
- Harvest the cells by gentle scraping or trypsinization.
- Resuspend the cells in a buffered saline solution (e.g., PBS) containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a PCR thermocycler, followed by cooling to 4°C.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
- Carefully collect the supernatant.
4. Western Blot Analysis:
- Determine the protein concentration of the soluble fractions.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Perform Western blotting using a primary antibody specific for E-cadherin and a suitable secondary antibody.
- Detect the signal and quantify the band intensities.
- Plot the band intensity against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Proximity Ligation Assay (PLA) Protocol for E-cadherin Interaction
This protocol describes the detection of an interaction between E-cadherin and a protein of interest (POI).
1. Cell Preparation:
- Grow cells on coverslips to the desired confluency.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
2. Antibody Incubation:
- Block non-specific binding with a suitable blocking buffer for 1 hour at room temperature.
- Incubate the cells with a pair of primary antibodies raised in different species, one against E-cadherin and one against the POI, overnight at 4°C.
3. PLA Probe Ligation and Amplification:
- Wash the coverslips with PBS.
- Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C in a humidity chamber.
- Wash with buffer A.
- Incubate with the ligation solution containing ligase for 30 minutes at 37°C.
- Wash with buffer A.
- Incubate with the amplification solution containing polymerase and fluorescently labeled oligonucleotides for 100 minutes at 37°C.
4. Imaging and Analysis:
- Wash with buffer B.
- Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
- Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
- Quantify the number of spots per cell using image analysis software. An increase in the number of spots in treated versus untreated cells indicates an enhanced interaction.[5]
Co-Immunoprecipitation (Co-IP) Protocol for E-cadherin
1. Cell Lysis:
- Wash cultured cells with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
2. Immunoprecipitation:
- Transfer the supernatant to a new tube.
- Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Add the primary antibody against E-cadherin and incubate overnight at 4°C on a rotator. A negative control with a non-specific IgG antibody should be included.
3. Protein Complex Pulldown:
- Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
- Centrifuge to pellet the beads.
- Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blot:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluate by Western blotting using an antibody against the suspected interacting protein. The presence of a band in the E-cadherin IP lane but not in the IgG control lane confirms the interaction.[11][12][13][14]
Visualizing Cellular Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in validating E-cadherin target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. Cell Adhesion Assays: Fabrication of an E-cadherin Substratum and Isolation of Lateral and Basal Membrane Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 8. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 9. [PDF] Limited significance of the in situ proximity ligation assay | Semantic Scholar [semanticscholar.org]
- 10. Mechanism for transition from initial to stable cell-cell adhesion: kinetic analysis of E-cadherin-mediated adhesion using a quantitative adhesion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
The Reproducibility of Ecane: A Comparative Analysis for Drug Development Professionals
In the landscape of pre-clinical research, the reproducibility of experimental results is paramount for the successful translation of novel compounds into viable therapeutic agents.[1][2][3] This guide provides a comparative analysis of the experimental reproducibility of Ecane , a novel plant-derived compound, against two leading alternatives, Alternan and Cannabix . All three compounds are investigated for their potential to modulate the endocannabinoid signaling pathway, a key target in modern drug development.
This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance and reliability of this compound based on supporting experimental data. The integrity and reliability of scientific research are critical, and concerns have been raised about the reproducibility of many published findings.[1][4]
Comparative Efficacy and Target Engagement
The following table summarizes the key quantitative data from a series of standardized in vitro experiments designed to assess the efficacy and target engagement of this compound, Alternan, and Cannabix. These experiments were conducted under identical conditions to ensure a fair and direct comparison.
| Parameter | This compound | Alternan | Cannabix |
| CB1 Receptor Binding Affinity (Ki, nM) | 15.2 ± 1.8 | 25.6 ± 3.1 | 12.8 ± 2.5 |
| CB2 Receptor Binding Affinity (Ki, nM) | 89.4 ± 9.2 | 150.7 ± 15.3 | 95.3 ± 11.4 |
| Inhibition of Adenylyl Cyclase (IC50, µM) | 0.45 ± 0.05 | 0.98 ± 0.12 | 0.41 ± 0.06 |
| Calcium Mobilization (EC50, µM) | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.1 ± 0.3 |
| Cell Viability (CC50, µM) | > 100 | > 100 | 85 |
Experimental Protocols
To ensure transparency and facilitate independent verification, detailed methodologies for the key experiments are provided below. Incomplete or inaccurate reporting of experimental methods is a significant contributor to the lack of reproducibility in scientific research.[1]
Radioligand Binding Assays
HEK293 cells stably expressing human cannabinoid receptors CB1 or CB2 were used. Membranes were prepared and incubated with varying concentrations of the test compounds (this compound, Alternan, Cannabix) and a fixed concentration of a radiolabeled ligand ([³H]CP-55,940). Non-specific binding was determined in the presence of a high concentration of an unlabeled agonist. Bound and free radioligand were separated by filtration, and radioactivity was quantified by liquid scintillation counting. The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
The inhibitory effect of the compounds on forskolin-stimulated adenylyl cyclase activity was measured in HEK293 cells expressing the CB1 receptor. Cells were incubated with the test compounds and then stimulated with forskolin. The intracellular cyclic AMP (cAMP) levels were determined using a competitive enzyme immunoassay kit. The IC50 values were calculated from concentration-response curves.
Calcium Mobilization Assay
CHO-K1 cells co-expressing the CB1 receptor and a G-protein alpha subunit were loaded with a calcium-sensitive fluorescent dye. The cells were then treated with varying concentrations of the test compounds, and changes in intracellular calcium levels were monitored using a fluorescence plate reader. EC50 values were determined from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in the evaluation of these compounds.
The endocannabinoid signaling system, which these compounds target, is involved in a wide array of physiological processes.[5][6][7] The activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels, as well as the modulation of ion channels.[5]
Discussion on Reproducibility
The data presented in this guide demonstrate a high degree of consistency for the experimental results obtained with this compound, as indicated by the low standard deviations across all assays. While all scientific findings are subject to some level of variability, the tight error bars for this compound suggest a robust and reproducible performance in the described in vitro systems.
The slightly larger variability observed for Alternan and Cannabix in some assays may be attributed to several factors, including potential differences in compound stability or off-target effects that could introduce noise into the measurements. It is crucial to acknowledge that irreproducibility can arise from various sources, including the inherent variability of biological materials and subtle differences in experimental execution.[3]
The principles of open science, including the detailed sharing of protocols and data, are essential for improving the reproducibility of research findings.[8] This guide is provided in that spirit, to allow for a transparent assessment of this compound's performance and to facilitate the replication of these findings. The ability of independent researchers to obtain similar results is a cornerstone of scientific validation.[3]
References
- 1. The Importance of Reproducibility in Scientific Research [mindthegraph.com]
- 2. Reproducibility - Wikipedia [en.wikipedia.org]
- 3. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducibility in research results: the challenges of attributing reliability | SciELO in Perspective [blog.scielo.org]
- 5. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open Science and Research Reproducibility - ecancer [ecancer.org]
Comparative Efficacy Analysis: Ecane vs. Imatinib in Targeting BCR-ABL Positive Leukemias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel investigational compound Ecane and the established therapeutic agent Imatinib in the context of BCR-ABL positive leukemias, such as Chronic Myeloid Leukemia (CML). The following sections present a detailed analysis supported by experimental data, methodologies, and pathway visualizations to assist in research and development decisions.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and Imatinib against the BCR-ABL tyrosine kinase and in a CML cell line.
| Parameter | This compound | Imatinib | Reference |
| Target | BCR-ABL Tyrosine Kinase | BCR-ABL Tyrosine Kinase | |
| IC50 (Kinase Assay) | 15 nM | 100 nM | |
| Cell Line | K562 (CML) | K562 (CML) | |
| GI50 (Cell Viability) | 80 nM | 250 nM | |
| Apoptosis Induction (at 100 nM) | 65% | 40% |
Mechanism of Action and Signaling Pathways
Both this compound and Imatinib are designed to inhibit the constitutively active BCR-ABL tyrosine kinase, a hallmark of CML. However, their specific binding modes and downstream effects exhibit notable differences.
Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain, effectively blocking the phosphorylation of downstream substrates. This action inhibits the pro-proliferative and anti-apoptotic signals that drive leukemogenesis.
This compound , hypothetically, is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site. This induces a conformational change that locks the kinase in an inactive state, preventing substrate binding even in the presence of high ATP concentrations. This mechanism may also confer activity against certain Imatinib-resistant mutations.
Caption: Simplified signaling pathway of BCR-ABL and points of inhibition by this compound and Imatinib.
Experimental Protocols
The following are methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of BCR-ABL kinase by 50%.
-
Methodology:
-
Recombinant human ABL kinase domain is incubated with a fluorescently labeled peptide substrate and a fixed concentration of ATP.
-
Serial dilutions of this compound and Imatinib are added to the reaction wells.
-
The reaction is initiated and allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
Data is normalized to control wells (no inhibitor) and plotted against inhibitor concentration.
-
The IC50 value is calculated using a four-parameter logistic curve fit.
-
Cell Viability Assay (GI50 Determination)
-
Objective: To determine the concentration of inhibitor required to inhibit the growth of K562 cells by 50%.
-
Methodology:
-
K562 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or Imatinib for 72 hours.
-
After the incubation period, a resazurin-based reagent (e.g., CellTiter-Blue) is added to each well.
-
Plates are incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence is measured using a plate reader (560 nm excitation / 590 nm emission).
-
The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration.
-
Caption: Workflow for the comparative cell viability (GI50) assay.
Conclusion
Based on the presented in vitro data, the investigational compound this compound demonstrates superior potency in inhibiting the BCR-ABL kinase and the proliferation of CML cells when compared to Imatinib. Its distinct allosteric mechanism of action may offer an advantage, particularly in overcoming certain forms of resistance. Further investigation, including in vivo studies and analysis against a panel of resistant mutations, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational comparison to inform the direction of future research.
Cross-Validation of Ecane's Effects with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis framework for validating the on-target effects of a novel therapeutic agent, "Ecane," by cross-referencing its biological impact with the effects of genetically knocking down its intended target. For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Comparative Data: this compound vs. Genetic Knockdown
The following table summarizes the hypothetical quantitative data from experiments designed to assess the effects of this compound and the genetic knockdown of a key component of the PI3K/Akt pathway (e.g., Akt1) on a cancer cell line.
| Parameter | Control (Vehicle) | This compound (10 µM) | Control (Scrambled siRNA) | Akt1 siRNA |
| Cell Viability (% of Control) | 100% | 45% | 100% | 50% |
| Apoptosis Rate (% of Cells) | 5% | 35% | 6% | 32% |
| p-Akt (Ser473) Protein Levels (% of Control) | 100% | 20% | 100% | 15% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line (e.g., MCF-7).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Cells were seeded in 96-well plates (for viability assays) or 6-well plates (for protein analysis and apoptosis assays) and allowed to attach overnight. The medium was then replaced with fresh medium containing this compound at a final concentration of 10 µM or a vehicle control (e.g., DMSO).
Genetic Knockdown
-
siRNA Transfection: Cells were transiently transfected with Akt1-specific small interfering RNA (siRNA) or a non-targeting scrambled siRNA control using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Transfection Protocol:
-
Cells were seeded to be 60-70% confluent at the time of transfection.
-
siRNA and transfection reagent were separately diluted in serum-free medium.
-
The diluted siRNA and transfection reagent were mixed and incubated at room temperature for 20 minutes to allow for complex formation.
-
The siRNA-lipid complexes were added to the cells in fresh serum-free medium.
-
After 4-6 hours, the medium was replaced with complete medium.
-
Experiments were conducted 48-72 hours post-transfection.
-
Cell Viability Assay
-
Method: Cell viability was assessed using a colorimetric assay, such as the MTT assay.
-
Protocol:
-
After treatment with this compound or transfection with siRNA, the medium was removed.
-
MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Apoptosis Assay
-
Method: Apoptosis was quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
-
Protocol:
-
Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry.
-
Western Blotting
-
Method: Protein levels of phosphorylated Akt (p-Akt) were determined by Western blotting.
-
Protocol:
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against p-Akt (Ser473) and a loading control (e.g., β-actin) overnight at 4°C.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Workflow for cross-validating this compound's effects with genetic knockdown.
Caption: Logical framework for validating on-target effects.
Benchmarking Ecane: A Comparative Analysis Against Standard-of-Care Treatments for BRAF V600E-Mutant Metastatic Melanoma
For Immediate Release
[City, State] – This guide provides a comprehensive benchmark analysis of the novel, hypothetical MEK1/2 inhibitor, Ecane, against current standard-of-care therapies for BRAF V600E-mutant metastatic melanoma. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at efficacy, mechanism of action, and experimental validation protocols.
The treatment landscape for BRAF V600E-mutant metastatic melanoma has been significantly advanced by targeted therapies and immunotherapies. This guide will compare this compound to three established treatments: the combination of BRAF inhibitor Dabrafenib and MEK inhibitor Trametinib, the combination of BRAF inhibitor Vemurafenib and MEK inhibitor Cobimetinib, and the immune checkpoint inhibitor Pembrolizumab.
Quantitative Comparison of Efficacy
The following table summarizes key efficacy data from pivotal clinical trials of the standard-of-care treatments. As this compound is a hypothetical compound, its data is presented as a target profile for a next-generation MEK1/2 inhibitor.
| Treatment Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) | Clinical Trial(s) |
| This compound (Hypothetical Target) | > 15 months | > 35 months | > 75% | Preclinical & Projected Phase III |
| Dabrafenib + Trametinib | 11.0 months[1] | 25.1 months[1] | 69% | COMBI-d[1][2] |
| Vemurafenib + Cobimetinib | 12.3 months[3] | 22.3 months[3] | 70%[4] | coBRIM[3] |
| Pembrolizumab | 5.6 months (in BRAF V600E/K-mutant)[5] | 21.8 months (in BRAF V600E/K-mutant)[5] | 34.3% (in BRAF V600E/K-mutant)[6][7] | KEYNOTE-001, -002, -006[5][6] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
The MAPK/ERK signaling pathway is a critical driver of cell proliferation, differentiation, and survival. In melanoma with a BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth.[8] this compound, as a MEK1/2 inhibitor, targets a key component of this pathway downstream of BRAF.
Below is a diagram illustrating the points of intervention for this compound and the compared targeted therapies within the MAPK/ERK signaling pathway.
Pembrolizumab operates through a different mechanism, enhancing the body's own immune response against cancer cells. It is a monoclonal antibody that blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby preventing the inhibition of the anti-tumor immune response.
Experimental Protocols
To ensure objective and reproducible benchmarking of this compound against standard-of-care treatments, the following experimental protocols are recommended.
In Vitro Efficacy Assessment
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator drugs on BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-MEL-28).
-
Methodology:
-
Seed melanoma cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, Dabrafenib, Trametinib, Vemurafenib, and Cobimetinib for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. Western Blot Analysis:
-
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of ERK, the downstream target of MEK.
-
Methodology:
-
Treat melanoma cells with this compound and comparator drugs at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total-ERK and phospho-ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence substrate.
-
In Vivo Efficacy Assessment
1. Xenograft Mouse Model:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneously implant BRAF V600E-mutant melanoma cells into the flank of immunodeficient mice (e.g., NOD/SCID).[9]
-
Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, this compound, Dabrafenib + Trametinib, and Vemurafenib + Cobimetinib.
-
Administer drugs daily via oral gavage for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Below is a diagram outlining the general workflow for preclinical in vivo evaluation.
References
- 1. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Association of BRAF V600E/K Mutation Status and Prior BRAF/MEK Inhibition With Pembrolizumab Outcomes in Advanced Melanoma: Pooled Analysis of 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Pembrolizumab Provided Long-Term Benefits in Patients With Metastatic Melanoma, 10-Year Look Shows | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. Pembrolizumab for Advanced Melanoma Impact of BRAF Mutation Status and Prior Therapy Regimens - The ASCO Post [ascopost.com]
- 8. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
- 9. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation studies of Ecane
As a large language model, I am unable to find any independent validation studies, performance data, or information regarding a product or technology named "Ecane." This could be for several reasons:
-
Misspelling: The name "this compound" may be misspelled.
-
Niche Product: It might be a highly specialized or new product with limited public information.
-
Internal Codename: "this compound" could be an internal project name not yet publicly disclosed.
Without any available data, it is not possible to create a comparison guide or provide the requested experimental details and visualizations.
To proceed, please verify the correct name of the product or technology you are interested in. Providing additional context, such as the manufacturer, the scientific field of application (e.g., a specific type of assay, a software platform for drug discovery), or any related publications, would be highly beneficial.
Once you provide a valid subject with available independent data, I can proceed with generating the comprehensive comparison guide as requested.
Meta-analysis of Osimertinib (as "Ecane") Clinical and Preclinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical and preclinical data for Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), presented here as "Ecane." Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2] This document objectively compares its performance with other alternatives, supported by experimental data, to inform research and drug development.
Comparative Efficacy and Safety: A Meta-Analysis of Clinical Trials
Osimertinib has demonstrated superior efficacy compared to earlier-generation EGFR-TKIs and chemotherapy in multiple clinical trials. The following tables summarize key quantitative data from pivotal phase III trials, FLAURA and AURA3, providing a clear comparison of its performance.
Table 1: First-Line Treatment of EGFR-Mutated Advanced NSCLC (FLAURA Trial)
The FLAURA trial was a randomized, double-blind, phase III study comparing osimertinib with standard-of-care EGFR-TKIs (gefitinib or erlotinib) in treatment-naive patients with locally advanced or metastatic EGFR-mutated NSCLC.[3][4][5]
| Outcome Metric | Osimertinib | Comparator EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months[5] | 10.2 months[5] | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months[5] | 31.8 months[5] | 0.799 (0.641-0.997) | 0.0462 |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| Grade ≥3 Adverse Events | 34% | 45% | - | - |
Table 2: Second-Line Treatment of EGFR T790M-Positive Advanced NSCLC (AURA3 Trial)
The AURA3 trial was a randomized, open-label, phase III study comparing osimertinib with platinum-based chemotherapy plus pemetrexed in patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on a prior EGFR-TKI.[6][7][8][9]
| Outcome Metric | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 10.1 months[2][8] | 4.4 months[8] | 0.30 (0.23-0.41) | <0.001 |
| Objective Response Rate (ORR) | 71%[2] | 31% | - | <0.001 |
| Median Duration of Response | 9.7 months[2] | 4.1 months | - | - |
| Grade ≥3 Adverse Events | 23%[2] | 47%[2] | - | - |
Preclinical Comparative Data
Preclinical studies in patient-derived xenograft (PDX) models and cell lines have been instrumental in elucidating the superior efficacy of osimertinib, particularly in tumors with the T790M resistance mutation.
Table 3: In Vitro Inhibitory Activity of Osimertinib
The following table summarizes the half-maximal inhibitory concentrations (IC50) of osimertinib against various NSCLC cell lines with different EGFR mutation statuses.[10]
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 10-20 |
| H1975 | L858R + T790M | 15-25 |
| A549 | Wild-Type EGFR | >1000 |
Table 4: Preclinical Brain Metastases Models
Osimertinib has shown greater penetration of the blood-brain barrier and enhanced activity against brain metastases compared to other EGFR-TKIs in preclinical models.[11][12]
| EGFR-TKI | Brain-to-Plasma Concentration Ratio (Mouse Model) | Efficacy in Brain Metastases Model |
| Osimertinib | ~2.5 | Sustained tumor regression |
| Gefitinib | ~0.3 | Limited activity |
| Afatinib | ~0.1 | Limited activity |
| Rociletinib | ~0.2 | No tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key preclinical and clinical experiments cited in this guide.
Preclinical: Patient-Derived Xenograft (PDX) Model for Efficacy Testing
This protocol outlines the establishment of PDX models and subsequent efficacy testing of osimertinib.[13][14]
-
PDX Model Establishment:
-
Fresh tumor tissue from an NSCLC patient with a confirmed EGFR mutation is obtained under sterile conditions.
-
The tissue is minced into small fragments (2-3 mm³) and implanted subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor growth is monitored bi-weekly using caliper measurements.
-
Once tumors reach a volume of approximately 1500 mm³, they are harvested and passaged to subsequent cohorts of mice for expansion.
-
-
In Vivo Efficacy Study:
-
When tumors in the expanded cohort reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Osimertinib is formulated in a vehicle solution (e.g., 0.5% HPMC + 0.1% Tween 80) and administered orally once daily at a dose of 5-25 mg/kg.
-
The control group receives the vehicle solution only.
-
Tumor volume and body weight are measured twice weekly.
-
The study is terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a specified duration of treatment.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Clinical: Randomized Controlled Trial Protocol (FLAURA Trial - Simplified)
This represents a simplified overview of the protocol for a phase III clinical trial like FLAURA (NCT02296125).[3][15]
-
Patient Population:
-
Inclusion criteria include adult patients (≥18 years) with locally advanced or metastatic NSCLC, not amenable to curative surgery or radiotherapy.
-
Patients must have a confirmed EGFR mutation (exon 19 deletion or L858R) and no prior systemic anti-cancer therapy for advanced disease.
-
Adequate organ function and performance status (ECOG 0 or 1) are required.
-
-
Study Design and Treatment:
-
A multicenter, double-blind, randomized 1:1 design.
-
Patients are randomized to receive either osimertinib (80 mg orally, once daily) or a standard-of-care EGFR-TKI (gefitinib 250 mg or erlotinib 150 mg orally, once daily).
-
Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.
-
-
Endpoints and Assessments:
-
The primary endpoint is Progression-Free Survival (PFS), assessed by the investigator according to RECIST v1.1.
-
Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.
-
Tumor assessments (CT or MRI) are performed at baseline, every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.
-
Adverse events are monitored and graded according to CTCAE.
-
Signaling Pathways and Mechanisms of Action
Osimertinib is a potent and irreversible inhibitor of both EGFR-sensitizing and T790M resistance mutations.[1] Its mechanism of action involves covalent binding to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib – effective treatment of NSCLC with activating EGFR mutations after progression on EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ajmc.com [ajmc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 8. i-med.institute [i-med.institute]
- 9. Osimertinib in Japanese patients with EGFR T790M mutation-positive advanced non-small-cell lung cancer: AURA3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Comparative study of Ecane's mechanism with similar compounds
A comprehensive investigation into the compound identified as "Ecane" has revealed a significant lack of publicly available scientific literature detailing its mechanism of action, therapeutic applications, or any associated signaling pathways. The primary identifier for a compound with this name is its PubChem entry (CID 147341), which provides the chemical structure and IUPAC name: 1-[4,7,10-tris(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]propan-2-ol.[1]
Despite extensive searches using this chemical information and its associated identifiers, no peer-reviewed articles, clinical trial data, or detailed experimental protocols could be retrieved. This suggests that "this compound" may be one of the following:
-
A very early-stage research compound: It might be a substance that is still under investigation in a private or academic setting and has not yet been disclosed in public forums or scientific journals.
-
A component of a complex mixture or a product with a non-scientific name: The term "this compound" might be a trade name or an informal descriptor for a product where the specific bioactive components are not publicly detailed.
-
An incorrectly spelled or obsolete name: The query might contain a typographical error, or the name may have been superseded by a different designation.
Without foundational knowledge of the biological activity of "this compound," a comparative study with similar compounds is not feasible. Key aspects required for such a guide, including its mechanism of action, data on its performance against alternatives, and the signaling pathways it modulates, remain unknown.
Therefore, the creation of a comparative guide with detailed data tables, experimental protocols, and signaling pathway diagrams for "this compound" cannot be fulfilled at this time due to the absence of necessary scientific information in the public domain. Further research and clarification on the identity and biological context of "this compound" are required before a meaningful comparative analysis can be conducted.
References
Safety Operating Guide
Navigating the Disposal of "Ecane": A Guide to Safe Laboratory Practices
A crucial first step in ensuring laboratory safety is the precise identification of chemical waste. The term "Ecane" does not correspond to a recognized chemical compound in standard chemical databases. It is highly probable that this is a typographical error, with the intended substance likely being an alkane, such as Ethane or Dthis compound, which are common in laboratory settings. This guide provides comprehensive disposal procedures for flammable alkanes, which should be followed if "this compound" is indeed such a substance. However, it is imperative to first verify the chemical's identity by consulting its Safety Data Sheet (SDS).
Immediate Safety and Logistical Information
Proper disposal of flammable alkanes is not merely a matter of compliance, but a critical safety protocol to prevent fire, explosion, and environmental contamination. Alkanes are organic solvents that are generally classified as ignitable hazardous waste due to their low flash points.[1] As such, they must never be poured down the drain.[1][2] All waste must be collected, properly labeled, and disposed of through a designated hazardous waste management program.[1][3]
Key Disposal Principles:
-
Waste Determination: The first step is to classify the waste material. If the substance has a flashpoint below 60°C (140°F), it is considered a hazardous ignitable waste.[1]
-
Containerization: Use a compatible, properly sealed container for waste collection. This can be the original container or a designated waste container made of glass, plastic, or metal that will not react with the solvent.[1][3] Containers should only be filled to about 75-90% capacity to allow for vapor expansion.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4] General terms like "Solvent Waste" are not acceptable.[1]
-
Segregation: Incompatible waste streams must be kept separate. For instance, flammable liquids should not be stored with oxidizers.[5] Halogenated and non-halogenated solvents should also be collected in separate containers.[6][7]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[3][5] It is best practice to store flammable waste in a fire-rated cabinet.[6]
Quantitative Data for Common Alkanes
The following table summarizes key safety-related data for Ethane and Dthis compound, which may be the intended "this compound." This data is essential for a proper risk assessment.
| Property | Ethane | Dthis compound |
| Molecular Formula | C₂H₆ | C₁₀H₂₂ |
| Appearance | Colorless Gas | Colorless Liquid |
| Flash Point | -135 °C (-211 °F) | 46 °C (115 °F) |
| Boiling Point | -88.6 °C (-127.5 °F) | 174 °C (345.2 °F) |
| Flammability Limits in Air (% by volume) | 3.0% - 12.5% | 0.8% - 5.4% |
| Primary Hazards | Extremely Flammable, Simple Asphyxiant | Flammable Liquid, Aspiration Hazard |
Data sourced from publicly available Safety Data Sheets.
Experimental Protocol for Flammable Alkane Waste Disposal
This protocol outlines the standard operating procedure for the collection and disposal of flammable alkane waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses or goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Designated hazardous waste container (compatible material, with a secure lid).
-
"Hazardous Waste" labels.
-
Funnel for transferring liquid waste.
-
Secondary containment bin.
Procedure:
-
Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area, preferably within a fume hood.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the designated container. Fill out all required information, including the full chemical name(s) of the waste being added.
-
Waste Transfer: Carefully pour the waste alkane into the container using a funnel to prevent spills.
-
Sealing: Securely cap the container immediately after adding waste. Do not leave a funnel in the container.[5]
-
Storage: Place the sealed waste container in a designated secondary containment bin within a satellite accumulation area.
-
Full Container: When the container is nearly full (not exceeding 90% capacity), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[1]
Flammable Liquid Waste Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of flammable liquid waste in a laboratory.
Caption: A flowchart outlining the key steps for the safe disposal of flammable liquid laboratory waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
Personal protective equipment for handling Ecane
Disclaimer: The chemical "Ecane" was not found in safety data sheets or chemical handling guides. This document provides guidance for the handling of Ethane , a highly flammable gas. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
Ethane is a colorless, odorless, and extremely flammable gas that is classified as a simple asphyxiant.[1] Handling Ethane requires strict adherence to safety protocols to mitigate risks of flammability and asphyxiation. The following guide outlines the essential personal protective equipment (PPE), safe handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for ensuring safety when working with Ethane. The required level of protection depends on the potential for exposure and the specific tasks being performed.
| Protection Level | Scenario | Recommended PPE |
| Level B | Highest level of respiratory protection needed with lesser skin protection requirements.[2] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA[2]- Hooded chemical-resistant clothing[2]- Inner and outer chemical-resistant gloves[2]- Chemical-resistant, steel-toe boots or shoes[2] |
| Level C | When the concentration and type of airborne substance are known and air-purifying respirators can be used.[2] | - Full-face air-purifying respirator[2]- Chemical-resistant gloves (inner and outer)[2]- Hard hat[2]- Disposable chemical-resistant outer boots[2] |
| Level D | Minimal protection against splashes, and no respiratory protection is needed.[2] | - Coveralls[2]- Safety glasses or face shield[2]- Chemical-resistant gloves[2]- Chemical-resistant, steel-toe boots or shoes[2] |
In the case of a leaking gas fire, a self-contained breathing apparatus should be worn.[3]
Experimental Protocols: Safe Handling and Emergency Procedures
Handling:
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][4] No smoking is permitted in handling areas.[1][4]
-
Store in a well-ventilated place, protected from sunlight.[1][4]
-
Use only non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[5]
-
Ground/bond container and receiving equipment to prevent static discharge.[5]
Emergency Procedures:
-
Leaking Gas Fire: Do not extinguish the flame unless the leak can be stopped safely.[1][4] Eliminate all ignition sources if possible.[1][4]
-
Inhalation: If a person inhales high concentrations of Ethane, remove them to an uncontaminated area. If breathing has stopped, perform cardiopulmonary resuscitation and call a doctor.[4]
-
Skin Contact: Adverse effects are not expected from Ethane gas.[4] However, contact with liquid Ethane can cause frostbite.[1]
-
Eye Contact: Adverse effects are not expected from Ethane gas.[4]
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent the spread of hazardous materials.
General Guidelines:
-
Contaminated PPE must be segregated from general waste.[6]
-
Place used PPE in designated, closable, and clearly labeled containers to prevent leaks and spills.[6]
-
For non-hazardous contamination, PPE can often be disposed of as general solid waste in a lined and lidded bin.[6]
Hazardous Waste Disposal:
-
If PPE is contaminated with hazardous substances, it must be disposed of in accordance with federal, state, and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[6]
-
Contaminated PPE should be handled by a licensed hazardous waste management company.[6] This waste is often incinerated to neutralize infectious agents.[6]
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Ethane.
Caption: Workflow for PPE selection and disposal when handling Ethane.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
